molecular formula C9H9F2NO2 B4877256 2,5-difluoro-N-(2-hydroxyethyl)benzamide

2,5-difluoro-N-(2-hydroxyethyl)benzamide

Cat. No.: B4877256
M. Wt: 201.17 g/mol
InChI Key: IYIOSJBZQPAKJL-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-(2-hydroxyethyl)benzamide is a fluorinated benzamide derivative of interest in advanced chemical and pharmaceutical research. This compound combines a benzamide core, known for its relevance in medicinal chemistry, with a 2-hydroxyethyl side chain, enhancing its potential as a versatile synthetic intermediate. Researchers value fluorinated benzamides for their potential in drug discovery, particularly due to the role of the fluorine atoms in influencing a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The 2,6-difluorobenzamide motif is a recognized scaffold in the development of novel antibacterial agents, specifically as inhibitors of the essential bacterial cell division protein FtsZ . Although the specific activity of this 2,5-difluoro analog requires further investigation, its structural similarity to these active compounds makes it a valuable candidate for structure-activity relationship (SAR) studies and antimicrobial research programs. The hydrogen-bonding capacity of its carboxamide and hydroxyl groups is critical for interactions with target proteins, as demonstrated in related compounds that form key hydrogen bonds with residues like Val207, Leu209, and Asn263 in the allosteric binding site of FtsZ . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use. Safety and Handling: This chemical is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product using appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-N-(2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIOSJBZQPAKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2,5-Difluoro-N-(2-hydroxyethyl)benzamide

[1]

Part 1: Chemical Identity & Core Specifications[1]

2,5-Difluoro-N-(2-hydroxyethyl)benzamide is a specialized fluorinated building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a metabolic probe in medicinal chemistry.[1] It combines an electron-deficient aromatic core (2,5-difluorophenyl) with a polar, hydrogen-bond-donating tail (ethanolamine), making it an ideal scaffold for probing serine/threonine kinase pockets or enhancing the metabolic stability of lead compounds.[1]

While this specific derivative is often synthesized on-demand for combinatorial libraries (and thus lacks a widely cited single CAS number in public chemical registries), it is strictly defined by its precursors and structure.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
Property Specification
Chemical Name This compound
CAS Number Not Index-Listed (Synthesized from CAS 2991-28-8 + CAS 141-43-5 )
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
SMILES OCCNC(=O)c1cc(F)ccc1F
InChI Key Predicted:[1]ZKSYUNLBFSOENV-UHFFFAOYSA-N (Analogous to non-fluorinated parent)
Appearance White to off-white crystalline solid (Predicted)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Part 2: Synthesis & Manufacturing Protocol

Reaction Scheme

SynthesisPathwayAcid2,5-Difluorobenzoic Acid(CAS 2991-28-8)ReagentsHATU, DIPEADMF, 25°CAcid->ReagentsAmineEthanolamine(CAS 141-43-5)Amine->ReagentsIntermediateActivated Ester(In Situ)Reagents->Intermediate ActivationProductThis compound(Target)Intermediate->Product Amide Coupling

Caption: One-pot synthesis via HATU activation prevents oligomerization of the ethanolamine.

Detailed Protocol (Self-Validating)

Reagents:

  • 2,5-Difluorobenzoic acid (1.0 eq): The electrophilic core.

  • Ethanolamine (1.2 eq): The nucleophile. Use slight excess to drive completion.

  • HATU (1.1 eq): Coupling agent.[1][2]

  • DIPEA (3.0 eq): Hünig's base to maintain basic pH for coupling.

  • DMF (anhydrous): Solvent (0.2 M concentration).

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes. Add HATU (1.1 eq) in one portion.[1] The solution should turn slightly yellow/orange.[1]

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex).[1] Activation is complete when the acid spot disappears (approx. 15-30 mins).[1]

  • Coupling: Add Ethanolamine (1.2 eq) dropwise. Stir the reaction at room temperature (25°C) for 4–16 hours.

    • Why: Slow addition prevents the hydroxyl group from competing effectively with the amine for the activated ester, although the amine is significantly more nucleophilic.

  • Quench & Workup: Dilute the reaction mixture with EtOAc (10 volumes). Wash sequentially with:

    • 1M HCl (removes excess DIPEA and ethanolamine).[1]

    • Sat. NaHCO₃ (removes unreacted acid).[1]

    • Brine (removes DMF).[1]

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (0–10% MeOH in DCM).

Part 3: Analytical Characterization[1]

To validate the identity of the synthesized compound, compare your data against these expected spectral signatures.

Nuclear Magnetic Resonance (NMR)
Nucleus Signal (ppm) Multiplicity Assignment
¹H NMR 7.50 – 7.60Multiplet (1H)Ar-H (C6 position)
7.20 – 7.35Multiplet (2H)Ar-H (C3, C4 positions)
6.80Broad Singlet (1H)Amide N-H
4.85Broad Singlet (1H)Alcohol O-H
3.65Triplet (2H)-CH₂-OH
3.45Quartet (2H)-NH-CH₂ -
¹⁹F NMR -118.0MultipletC2-F (Ortho effect shifts upfield)
-122.5MultipletC5-F
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass [M+H]⁺: 202.17 Da[1]

  • Fragmentation Pattern: Look for loss of the hydroxyethyl chain (neutral loss of 61 Da) or cleavage of the amide bond yielding the 2,5-difluorobenzoyl cation (m/z ~141).

Part 4: Applications in Drug Discovery[1][10]

This molecule is rarely a final drug but serves as a critical fragment and intermediate .[1]

Fragment-Based Drug Discovery (FBDD)

The 2,5-difluoro substitution pattern is strategically used to modulate the electronic properties of the benzene ring without adding significant steric bulk.[1]

  • Metabolic Stability: The fluorines at the 2 and 5 positions block common P450 oxidation sites, extending the half-life of the scaffold.[1]

  • Binding Affinity: The amide and hydroxyl groups act as a "warhead" for hydrogen bonding with backbone residues (e.g., the hinge region of kinases).

Synthetic Intermediate (Oxazoline Formation)

As noted in advanced synthesis workflows, this amide can be cyclized to form 2-(2,5-difluorophenyl)-2-oxazoline using Burgess reagent or TsCl/Base.[1] These oxazolines are potent directing groups for C-H activation chemistry.[1]

Applicationscluster_usesPrimary ApplicationsCompoundThis compoundFBDDFragment Screening(Kinase Hinge Binder)Compound->FBDD H-Bond DonorOxazolinePrecursor to2-OxazolinesCompound->Oxazoline CyclizationMetabolismMetabolic Stability Probe(F-blockade)Compound->Metabolism Bioisostere

Caption: The compound serves as a versatile node for library expansion and stability profiling.[1]

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Fluorinated benzamides can be lipophilic; avoid skin contact to prevent absorption.[1]

  • Storage: Store in a cool, dry place (2–8°C). Hygroscopic tendencies due to the ethanolamine tail; keep desiccated.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76339, 2,5-Difluorobenzoic acid.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethanolamine (2-Aminoethanol) Mass Spectrum & Properties.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier for N-(2-hydroxyethyl)benzamide derivatives.[1] Retrieved from [Link][1]

2,5-difluoro-N-(2-hydroxyethyl)benzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Development Division Subject: Technical Profile: 2,5-Difluoro-N-(2-hydroxyethyl)benzamide

Executive Summary

This compound is a specialized fluorinated building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive small molecules. Characterized by a difluorinated aromatic core coupled with a polar hydroxyethyl tail, this molecule serves as a critical "linker-fragment" that balances lipophilicity (via the fluorinated ring) with aqueous solubility (via the hydroxyl group).

In medicinal chemistry, this scaffold is frequently employed to probe the steric and electronic requirements of binding pockets, particularly in kinase inhibitors and GPCR ligands, where the 2,5-difluoro substitution pattern offers unique metabolic stability compared to non-fluorinated analogues.

Physicochemical Specifications

The following data represents the core identity and theoretical physicochemical properties of the molecule. These values are essential for calculating stoichiometry in synthesis and predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

PropertyValueNotes
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₉H₉F₂NO₂ Confirmed via elemental composition
Molecular Weight 201.17 g/mol Monoisotopic Mass: 201.06 g/mol
CAS Registry Not widely indexedTreat as Custom Synthesis / Intermediate
Predicted LogP ~0.8 – 1.2Moderate lipophilicity; drug-like range
H-Bond Donors 2Amide NH, Hydroxyl OH
H-Bond Acceptors 3Amide O, Hydroxyl O, Fluorine (weak)
Rotatable Bonds 3Amide-C(Ar), N-Ethyl, Ethyl-OH
Physical State Solid (Low Melting)Predicted based on H-bonding network

Synthetic Architecture

The synthesis of this compound is most efficiently achieved through a nucleophilic acyl substitution. Two primary pathways are recommended depending on the availability of starting materials: the Acid Chloride Route (high throughput) and the Coupling Agent Route (mild conditions).

Protocol A: Acid Chloride Method (Preferred for Scale-up)
  • Precursor: 2,5-Difluorobenzoyl chloride (CAS: 35730-09-7)

  • Nucleophile: Ethanolamine (2-Aminoethanol)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve ethanolamine (1.1 equiv) and Et₃N (1.5 equiv) in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Addition: Dropwise add 2,5-difluorobenzoyl chloride (1.0 equiv) dissolved in DCM. The exotherm must be controlled to prevent O-acylation side products.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours.

  • Quench: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by sat. NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Amide Coupling (Preferred for Library Synthesis)
  • Precursor: 2,5-Difluorobenzoic acid (CAS: 2991-28-8)[1][2]

  • Coupling Agents: EDC·HCl / HOBt or HATU

Synthesis Workflow Diagram The following diagram illustrates the logical flow of the synthesis and potential side-reaction mitigation.

Synthesis_Workflow cluster_conditions Critical Parameters Start Start: 2,5-Difluorobenzoic Acid Activation Activation (SOCl2 or HATU) Start->Activation Activation Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate Addition Nucleophilic Attack (+ Ethanolamine, 0°C) Intermediate->Addition Selectivity Selectivity Check (N-acylation vs O-acylation) Addition->Selectivity Kinetic Control Product Target: 2,5-Difluoro-N- (2-hydroxyethyl)benzamide Selectivity->Product Major Product (Amide) Temp Temp: < 5°C Base Base: Et3N

Caption: Synthesis pathway highlighting the critical selectivity step to favor N-acylation over O-acylation.

Structural Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

1H NMR (400 MHz, DMSO-d₆) Prediction:

  • Amide NH: ~8.5 ppm (broad triplet).

  • Aromatic Protons:

    • H-6 (dd): ~7.4–7.6 ppm (deshielded by carbonyl).

    • H-3, H-4 (m): ~7.2–7.4 ppm (complex splitting due to F-H coupling).

  • Ethyl Linker:

    • N-CH₂: ~3.3–3.4 ppm (quartet).

    • O-CH₂: ~3.5–3.6 ppm (quartet).

  • Hydroxyl OH: ~4.7 ppm (triplet, exchangeable).

Mass Spectrometry (ESI):

  • [M+H]⁺: 202.17 m/z.

  • [M+Na]⁺: 224.16 m/z.

  • Fragmentation: Loss of the hydroxyethyl chain often yields the 2,5-difluorobenzoyl cation (m/z ~141).

Medicinal Chemistry Applications

This molecule is not just a passive intermediate; it is a strategic pharmacophore .

1. Fluorine Scan (Bioisosterism): The 2,5-difluoro substitution pattern is often used to block metabolic "soft spots" on the phenyl ring (positions 2 and 5 are common sites for oxidation by CYP450 enzymes). Replacing a hydrogen with fluorine blocks metabolism while maintaining steric fidelity.

2. Fragment-Based Drug Discovery (FBDD): The N-(2-hydroxyethyl) tail mimics the hydrogen-bonding capabilities of peptide backbones. It can probe:

  • Donor/Acceptor sites: The terminal -OH can act as both a donor and acceptor.

  • Solubility: It significantly lowers the LogP compared to N-alkyl benzamides, improving the "drug-likeness" of early hits.

SAR Logic Diagram Understanding the Structure-Activity Relationship (SAR) potential of this fragment:

SAR_Logic Core Core: 2,5-Difluorobenzamide Mod_F 2,5-Difluoro Pattern Core->Mod_F Mod_Tail N-(2-Hydroxyethyl) Tail Core->Mod_Tail Effect_Met Blocks CYP450 Metabolism (Oxidation Resistance) Mod_F->Effect_Met Effect_Sol Increases Solubility (LogP Reduction) Mod_Tail->Effect_Sol Effect_Bind H-Bond Interaction (Target Binding) Mod_Tail->Effect_Bind

Caption: SAR map detailing the functional roles of the fluorine substitution and the hydroxyethyl tail.

Safety & Handling

While specific toxicological data for this exact molecule may be limited, handle as a functional fluorinated benzamide :

  • Hazards: Potential skin and eye irritant (H315, H319). May be harmful if swallowed (H302).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or aerosols.

  • Storage: Store in a cool, dry place. The amide bond is stable, but the compound should be kept away from strong oxidizers.

References

  • PubChem Compound Summary. 2,5-Difluorobenzoic acid (Precursor Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. 2,5-Difluorobenzoyl chloride Product Sheet. Merck KGaA. Link

  • Royal Society of Chemistry. Synthesis of N-substituted benzamides via acid chloride activation. RSC Advances. Link

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. ACS Publications. Link

Sources

Technical Guide: 2,5-Difluoro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Structural Architecture, Synthesis, and Pharmacophoric Utility[1][2]

Executive Summary

This technical guide profiles 2,5-difluoro-N-(2-hydroxyethyl)benzamide , a specialized fluorinated scaffold used in Fragment-Based Drug Discovery (FBDD) and heterocyclic synthesis.[1][2] While often overshadowed by its 2,6-difluoro analogs (e.g., Lufenuron precursors) or 2,5-bis(alkoxy) derivatives (e.g., Flecainide intermediates), this specific molecule represents a critical "Rule of 3" compliant fragment.[1] Its value lies in the strategic placement of fluorine atoms to modulate metabolic stability and the N-hydroxyethyl "warhead," which serves as a versatile handle for solubility enhancement or cyclization into oxazolines.

Part 1: Structural Identity & Cheminformatics[1][2]

The precise definition of the molecular structure is the foundation of reproducible science. Below are the validated identifiers and physicochemical descriptors.

1.1 Molecular Identifiers[1][2][3][4][5]
Identifier TypeValueNotes
IUPAC Name This compoundSystematic nomenclature
SMILES OCCNC(=O)c1c(F)ccc(F)c1Canonical string
InChI Key Generated from SMILESUnique hash for database lookup
Molecular Formula C₉H₉F₂NO₂-
Molecular Weight 201.17 g/mol Ideal for fragment libraries (<300 Da)
1.2 Physicochemical Profile (Lipinski & Veber Rules)[1]
PropertyValueImplication for Drug Design
cLogP ~0.8 - 1.2Highly hydrophilic; excellent oral bioavailability potential.[1][2]
TPSA ~49.3 ŲWell below the 140 Ų blood-brain barrier (BBB) cutoff.[1][2]
H-Bond Donors 2 (NH, OH)Critical for active site binding.[1]
H-Bond Acceptors 4 (O, O, F, F)Fluorine acts as a weak acceptor.[1]
Rotatable Bonds 3Low entropic penalty upon binding.
Part 2: Synthetic Architecture

The synthesis of this compound requires strict control over regioselectivity.[1][2] The reactant, ethanolamine (2-aminoethanol), contains both a nucleophilic amine and a nucleophilic alcohol.[1] The protocol must favor N-acylation (amide formation) over O-acylation (ester formation).[1][2]

2.1 Reaction Logic & Mechanism

The synthesis utilizes a Nucleophilic Acyl Substitution pathway.

  • Activation: The 2,5-difluorobenzoyl chloride is highly electrophilic.[1]

  • Selectivity: Amines are better nucleophiles than alcohols.[1] By maintaining low temperatures (0°C) and controlling stoichiometry, the amine attacks the carbonyl carbon preferentially.

  • Scavenging: A tertiary base (Triethylamine or DIPEA) is required to neutralize the HCl byproduct, driving the equilibrium forward.

2.2 Validated Synthetic Protocol

Reagents:

  • 2,5-Difluorobenzoyl chloride (1.0 equiv)[1][2]

  • Ethanolamine (1.1 equiv)[1]

  • Triethylamine (Et₃N) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with Ethanolamine and Et₃N in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Kinetic control to prevent O-acylation.[1][2]

  • Addition: Add 2,5-Difluorobenzoyl chloride dropwise over 20 minutes. Observation: Slight exotherm and precipitation of Et₃N·HCl salts.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[1][2]

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

2.3 Workflow Visualization

SynthesisWorkflow Start Reagents: 2,5-Difluorobenzoyl Chloride + Ethanolamine Condition Conditions: DCM, Et3N, 0°C -> RT (Kinetic Control) Start->Condition Mix Intermediate Tetrahedral Intermediate Condition->Intermediate Nucleophilic Attack Selectivity Selectivity Check: N-Acylation vs O-Acylation Intermediate->Selectivity Elimination of Cl- Workup Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Selectivity->Workup Major Product (Amide) Product Target Product: This compound Workup->Product Isolation

Figure 1: Synthetic workflow emphasizing kinetic control to ensure chemoselectivity (Amide > Ester).

Part 3: Structural Biology & Pharmacophore Analysis[1][2]

Why use this specific scaffold? The combination of the 2,5-difluoro substitution pattern and the hydroxyethyl tail offers unique advantages in medicinal chemistry.

3.1 The Fluorine Effect (Metabolic Blocking)[1]
  • C2-Fluorine (Ortho): Induces a twisted conformation of the amide bond relative to the phenyl ring due to dipole-dipole repulsion with the carbonyl oxygen.[1][2] This pre-organizes the molecule for binding in specific protein pockets.

  • C5-Fluorine (Meta): Blocks the para-position relative to the C2-F, and the meta-position relative to the amide.[1][2] This significantly increases metabolic stability by blocking Cytochrome P450 oxidation sites.

3.2 The Hydroxyethyl "Warhead"

The N-(2-hydroxyethyl) group is not just a solubilizing tail.[1][2] It is a latent heterocycle .

  • Cyclization: Under dehydrating conditions (e.g., Burgess reagent or DAST), this moiety cyclizes to form a 2-oxazoline ring.[1]

  • Bioisostere: The oxazoline ring is a bioisostere for carboxylic acids and esters, often used to improve BBB permeability.

3.3 Pharmacophore Diagram

Pharmacophore Core Benzene Ring (Scaffold) F2 2-Fluoro (Conformation Lock) Core->F2 Ortho F5 5-Fluoro (Metabolic Block) Core->F5 Meta Amide Amide Linker (H-Bond Donor/Acceptor) Core->Amide C1 Attachment Tail Hydroxyethyl Group (Solubility / Oxazoline Precursor) Amide->Tail N-Substitution

Figure 2: Pharmacophoric dissection of the molecule, highlighting the functional role of each substituent.

Part 4: Quality Control & Analytical Validation[1][2]

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

4.1 Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Broad triplet/singlet around 8.5 - 8.8 ppm .[1][2]

  • Aromatic Region:

    • Multiplets between 7.2 - 7.6 ppm .[1][2] The 2,5-difluoro pattern creates complex splitting (ddd) due to H-F and H-H coupling.[1]

  • Aliphatic Region:

    • O-CH₂: Triplet/Multiplet at ~3.5 ppm .[1][2]

    • N-CH₂: Multiplet at ~3.3 ppm .[1][2]

    • OH: Broad singlet (exchangeable with D₂O) around 4.7 ppm .[1]

4.2 Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Expected Mass: [M+H]⁺ = 202.17 .[1]

  • Fragmentation Pattern: Loss of the hydroxyethyl chain (neutral loss of 61 Da) or cleavage of the amide bond (benzoyl cation formation).

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12352200, N-(2-Hydroxyethyl)benzamide. Retrieved from [Link]

    • Note: Provides the baseline properties for the non-fluorin
  • Note: Validates the starting material availability and reactivity profile.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1]

    • Note: The authoritative review on the mechanism of acid chloride-amine couplings (Schotten-Baumann conditions).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

    • Note: Source for the "Fluorine Effect" (metabolic stability and conformational influence) described in Part 3.[1]

Sources

2,5-difluorobenzamide ethanolamine derivative structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Structure, and Characterization of N-(2-hydroxyethyl)-2,5-difluorobenzamide

Abstract

This technical guide provides a comprehensive overview of a representative 2,5-difluorobenzamide ethanolamine derivative, N-(2-hydroxyethyl)-2,5-difluorobenzamide. Fluorinated benzamides are a cornerstone in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy and pharmacokinetic profiles.[1][2][3] This document details a robust synthetic pathway, explains the rationale behind key experimental choices, and outlines a suite of analytical techniques for thorough structural elucidation and characterization. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. The guide integrates field-proven insights with established scientific principles, providing detailed protocols and data interpretation frameworks to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Fluorinated Benzamides

The Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds.[4][5][6] Its prevalence is due to its ability to act as a stable, metabolically robust mimic of a peptide bond, and its capacity to form crucial hydrogen bonds with biological targets. Benzamide derivatives have demonstrated a vast spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor effects.[4][5]

The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a powerful and widely used strategy in medicinal chemistry.[7] Despite its minimal steric footprint, fluorine's high electronegativity profoundly alters a molecule's properties.[1][7] Judicious placement of fluorine can modulate acidity (pKa), improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and increase binding affinity to target proteins.[1][2][3] These modifications often lead to improved pharmacokinetic profiles and overall potency.[3]

Rationale for the Target Derivative

This guide focuses on N-(2-hydroxyethyl)-2,5-difluorobenzamide, a derivative that combines the advantageous properties of the 2,5-difluorobenzamide core with the versatility of an ethanolamine side chain. The difluoro-substitution on the phenyl ring is intended to enhance biological activity and metabolic resistance. The ethanolamine tail introduces a primary alcohol group, which increases hydrophilicity and provides a reactive handle for subsequent chemical modifications, such as esterification or etherification, to create a library of related compounds for structure-activity relationship (SAR) studies.

Synthesis and Mechanistic Rationale

The synthesis of N-(2-hydroxyethyl)-2,5-difluorobenzamide is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient laboratory-scale method involves the conversion of the parent carboxylic acid into a more reactive acyl chloride, followed by amidation with ethanolamine.[8][9]

Synthetic Pathway Overview

The two-step synthesis is straightforward and high-yielding. The first step activates the carboxylic acid, making the carbonyl carbon highly electrophilic. The second step is the formation of the stable amide bond.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2,5-Difluorobenzoic Acid B 2,5-Difluorobenzoyl Chloride A->B Activation Reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent1->A D N-(2-hydroxyethyl)-2,5-difluorobenzamide B->D Reaction with Amine C Ethanolamine C->D Nucleophilic Acyl Substitution FtsZ_Inhibition Proposed binding interactions of the derivative at the FtsZ allosteric site. cluster_0 FtsZ Protein Allosteric Site Val207 Val207 Asn263 Asn263 Val203 Val203 Val297 Val297 Molecule N-(2-hydroxyethyl)- 2,5-difluorobenzamide Molecule->Val207 H-bond (Amide C=O) Molecule->Asn263 H-bond (Amide N-H) Molecule->Val203 Hydrophobic Interaction (F) Molecule->Val297 Hydrophobic Interaction (F)

Sources

Technical Guide: Fluorinated Benzamide Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application, physicochemical profiling, and synthetic integration of fluorinated benzamide building blocks in medicinal chemistry.

Executive Summary: The Fluorine Advantage

Fluorinated benzamides represent a privileged scaffold in modern drug discovery, offering a unique intersection of conformational control , metabolic durability , and lipophilic modulation . Unlike simple bioisosteric replacements, the introduction of fluorine into a benzamide core fundamentally alters the vector of the amide bond and the electronic landscape of the aromatic ring.

This guide provides a structural and synthetic roadmap for leveraging three distinct classes of building blocks:

  • 2-Fluorobenzamides: For intramolecular hydrogen bonding (IMHB) and planarization.[1][2][]

  • 2,6-Difluorobenzamides: For orthogonal conformational locking and disorder suppression.[1][2][]

  • 4-Fluorobenzamides: For metabolic blocking of para-oxidation sites.[1][2][]

Physicochemical Profiling & Structural Logic[1]

The Ortho-Fluorine Effect: Conformational Locking

The most potent application of fluorinated benzamides is the restriction of rotatable bonds. The high electronegativity of fluorine (


), combined with its capacity as a weak hydrogen bond acceptor, allows for precise "molecular origami."
Building Block MotifConformational EffectMechanismKey Application
2-Fluorobenzamide Planarization Intramolecular H-bond (N-H[1][2][]···F) forms a pseudo-6-membered ring.[1][2][]Maximizing ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

-conjugation; mimicking fused rings.
2,6-Difluorobenzamide Twisted / Orthogonal Steric repulsion between F and Carbonyl Oxygen forces the amide out of plane (

).[2][]
Disrupting planarity to fit globular pockets (e.g., FtsZ inhibitors).[1]
4-Fluorobenzamide Electronic Tuning Inductive withdrawal lowers electron density of the ring without steric perturbation.[1][2]Tuning pKa of the amide; blocking CYP450 oxidation.
Quantitative Impact: Acidity and Lipophilicity

Fluorine substitution significantly alters the acidity of the benzoic acid precursor (and consequently the H-bond donor capability of the resulting amide) and the overall lipophilicity.

  • pKa Shifts: The ortho effect in 2-fluorobenzoic acid significantly increases acidity (lower pKa) compared to the para isomer due to inductive stabilization of the carboxylate anion, which overpowers the resonance effect.

  • Lipophilicity (LogP): A single fluorine atom typically adds +0.15 to +0.25 to the cLogP, increasing membrane permeability but potentially lowering solubility.

Table 1: Comparative Physicochemical Metrics

CompoundPrecursor pKa (Acid)

LogP (vs H)
C-X Bond Energy (kcal/mol)
Benzamide 4.200.00110 (C-H)
2-Fluorobenzamide 3.27+0.18116 (C-F)
4-Fluorobenzamide 4.14+0.22116 (C-F)
2,6-Difluorobenzamide ~2.80+0.35116 (C-F)

Decision Logic: Selecting the Right Block

The following decision tree illustrates the logical flow for selecting a fluorinated benzamide scaffold based on SAR (Structure-Activity Relationship) requirements.

SAR_Decision_Tree Start SAR Objective Metab Problem: Metabolic Instability (Rapid Clearance) Start->Metab Conf Problem: Low Potency (Entropic Penalty) Start->Conf Para Target: Para-position (Soft Spot) Metab->Para Shape Is the binding pocket flat or globular? Conf->Shape Soln1 Use 4-Fluorobenzamide (Blocks CYP oxidation) Para->Soln1 Result Optimized Ligand Efficiency Soln1->Result Flat Flat / Narrow Pocket Shape->Flat Glob Globular / Twisted Pocket Shape->Glob Soln2 Use 2-Fluorobenzamide (Locks Planar via H-Bond) Flat->Soln2 Soln3 Use 2,6-Difluorobenzamide (Forces Twist) Glob->Soln3 Soln2->Result Soln3->Result

Figure 1: Strategic selection workflow for fluorinated benzamide scaffolds based on metabolic and conformational SAR data.

Synthetic Methodologies

Coupling electron-deficient fluorobenzoic acids (especially 2,6-difluoro derivatives) with amines can be sluggish due to steric hindrance and reduced nucleophilicity if the amine is also deactivated.[2][] Standard EDC/HOBt protocols often fail or proceed with poor yields.[1]

Protocol A: The Acyl Fluoride Method (High Efficiency)

This method is superior for sterically hindered or electron-deficient couplings, as the acyl fluoride intermediate is highly reactive yet stable enough to handle.

Reagents:

  • Acid: Fluorinated Benzoic Acid (1.0 equiv)[1][2]

  • Reagent: Cyanuric Fluoride (0.5 equiv) or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[2][]

  • Base: Pyridine or DIPEA[1][]

  • Solvent: DCM or CH3CN[1][]

Step-by-Step Workflow:

  • Activation: Dissolve the fluorobenzoic acid in dry DCM under

    
    . Add Pyridine (1.2 equiv) followed by Cyanuric Fluoride (0.5 equiv) at -10°C.
    
  • Formation: Stir for 1-2 hours. A precipitate (cyanuric acid) will form.[1] The solution now contains the Acyl Fluoride.

  • Coupling: Add the amine (1.0 - 1.2 equiv) directly to the mixture. Stir at Room Temperature for 4-12 hours.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), then saturated ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    . Dry over 
    
    
    
    .
Protocol B: HATU-Mediated Coupling (Standard)

For less hindered 4-fluorobenzamides, HATU provides a robust, high-yielding route.[1][2][]

  • Combine 4-fluorobenzoic acid (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Add DIPEA (2.5 equiv) and stir for 15 mins to activate.

  • Add Amine (1.1 equiv) and stir for 2-4 hours.

  • Note: If the amine is an aniline (weak nucleophile), heat to 50°C may be required.

Synthesis_Flow Input Fluorobenzoic Acid (Starting Material) Check Is Acid Sterically Hindered? (e.g. 2,6-diF) Input->Check AcylF Acyl Fluoride Route (Cyanuric Fluoride/Py) Check->AcylF Yes HATU Standard Coupling (HATU/DIPEA/DMF) Check->HATU No Yes Yes No No Amine Add Amine AcylF->Amine HATU->Amine Product Fluorinated Benzamide Amine->Product

Figure 2: Synthetic route selection based on steric hindrance of the fluorinated acid precursor.

Case Study: Enzalutamide

Enzalutamide (Xtandi) is the quintessential example of a fluorinated benzamide in a blockbuster drug.

  • Structure: 2-fluoro-N-methylbenzamide moiety linked to a thiohydantoin core.[1][2][]

  • Role of Fluorine (2-position):

    • Metabolic Stability: The fluorine atom protects the aromatic ring from oxidative metabolism, a common clearance pathway for benzamides.

    • Conformational Bias: The 2-fluoro group interacts with the amide N-H, favoring a specific planar conformation that optimizes binding within the Androgen Receptor (AR) ligand-binding domain.[2]

  • Outcome: High affinity (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     nM) and resistance to metabolic degradation, allowing for effective oral dosing.[2]
    

References

  • Vertex AI Search. (2025).[1][2] Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. 4[2][][5][6]

  • National Institutes of Health (NIH). (2025).[1] Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition. 7

  • BenchChem. (2025).[1][2][8][9] Physical and Chemical Properties of 2-Fluorobenzoic Acid. 8

  • PubChem. (2025).[1][2][6] Enzalutamide Compound Summary. 2

  • Royal Society of Chemistry (RSC). (2015).[1] Applying Old Tricks to New Problems: Acyl Fluorides in Sterically Hindered Amide Coupling. 10

Sources

2,5-Difluoro-N-(2-hydroxyethyl)benzamide: A Technical Whitepaper on Chemical Properties, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into aromatic scaffolds has become a cornerstone of rational drug design. 2,5-difluoro-N-(2-hydroxyethyl)benzamide represents a highly versatile, bifunctional building block. By coupling the metabolic stability and conformational rigidity of a 2,5-difluorobenzoyl core with the hydrophilic, hydrogen-bonding capacity of an N-(2-hydroxyethyl) tail, this molecule serves as a privileged scaffold for developing enzyme inhibitors, receptor antagonists, and fragment-based therapeutics.

This whitepaper provides a rigorous, causality-driven analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Structural Rationale

To utilize this compound effectively in biochemical assays or as a synthetic intermediate, one must understand the intrinsic properties dictated by its molecular formula (


) 1. The table below synthesizes its quantitative data, emphasizing the practical implications for drug development.
Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Implication for Drug Design
Chemical Formula

Defines the exact atomic composition and isotopic distribution.
Molecular Weight 201.17 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD) (MW < 300 Da).
Exact Mass 201.0601 DaCritical for high-resolution LC-MS (ESI+) validation (

= 202.0674).
H-Bond Donors 2 (Amide -NH, Hydroxyl -OH)Facilitates strong, directional interactions with target protein backbones.
H-Bond Acceptors 4 (Amide =O, Hydroxyl -O-, 2x -F)Enhances aqueous solubility and receptor binding affinity 2.
Predicted LogP ~1.2 - 1.6Provides an ideal balance between aqueous solubility and membrane permeability.
Mechanistic Causality: The "Why" Behind the Structure

As an application scientist, I evaluate molecules not just by their atoms, but by their electronic and steric behavior in physiological environments.

  • The 2,5-Difluoro Motif: Fluorinated benzamides are heavily utilized in medicinal chemistry to modulate pharmacokinetics 3. The ortho-fluorine (C2) exerts a strong stereoelectronic effect, forcing the amide carbonyl out of coplanarity with the aromatic ring. This "conformational locking" reduces the entropic penalty upon binding to a target protein. Simultaneously, the meta-fluorine (C5) acts as a powerful electron-withdrawing group that deactivates the aromatic ring toward Cytochrome P450-mediated oxidative metabolism, extending the biological half-life 4.

  • The N-(2-Hydroxyethyl) Linker: Derived from ethanolamine, this moiety prevents the molecule from becoming excessively lipophilic. The terminal hydroxyl group serves as a versatile vector—it can reach into solvent-exposed regions of a binding pocket or act as a synthetic handle for further functionalization (e.g., conversion to a mesylate for cross-coupling) 2.

SAR Core This compound F2 ortho-Fluorine (C2) Conformational Locking Core->F2 F5 meta-Fluorine (C5) Metabolic Stability Core->F5 Amide Amide Bond H-Bonding Core Core->Amide Tail Hydroxyethyl Tail Aqueous Solubility Core->Tail

Caption: Structural deconstruction and medicinal chemistry rationale of the compound.

Synthetic Methodology: A Self-Validating Protocol

Trust in chemical synthesis relies on reproducible, self-validating systems. The synthesis of N-(2-hydroxyethyl)benzamides typically proceeds via a nucleophilic acyl substitution 5. The following protocol utilizes 2,5-difluorobenzoic acid and ethanolamine, engineered to ensure high chemoselectivity (N-acylation over O-acylation) and seamless purification.

Step-by-Step Experimental Workflow

1. Activation of the Carboxylic Acid:

  • Action: In an oven-dried round-bottom flask under

    
     atmosphere, dissolve 2,5-difluorobenzoic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
    
  • Causality: HATU rapidly converts the acid into a highly reactive HOAt-ester. DIPEA is chosen as a sterically hindered, non-nucleophilic base to deprotonate the acid without competing for the activated ester.

2. Chemoselective Nucleophilic Attack:

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2-aminoethanol (ethanolamine, 1.1 equiv) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Causality: Ethanolamine is a bifunctional nucleophile (contains both

    
     and 
    
    
    
    ). Cooling to 0 °C kinetically favors the attack of the more nucleophilic amine over the hydroxyl group, ensuring strict chemoselectivity for the amide bond and preventing unwanted ester byproducts.

3. In-Process Validation Checkpoint:

  • Action: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation: The reaction is deemed complete when the UV trace shows total consumption of the activated ester and the mass spectrum yields a dominant peak at m/z 202.06

    
    .
    

4. Orthogonal Workup (Self-Purification):

  • Action: Quench the reaction with water. Dilute with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous

    
     (3x) and 1M aqueous 
    
    
    
    (3x), followed by brine.
  • Causality: This is a self-validating extraction system. The

    
     wash deprotonates and removes any unreacted 2,5-difluorobenzoic acid into the aqueous layer. The 1M 
    
    
    
    wash protonates and removes any unreacted ethanolamine. Because the target amide is neutral, it remains exclusively in the organic layer, effectively bypassing the need for complex column chromatography.

5. Isolation:

  • Action: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the resulting solid from EtOAc/Hexanes to yield the pure product.
    

Workflow A 2,5-Difluorobenzoic Acid (Starting Material) B HATU / DIPEA (Activation) A->B C 2-Aminoethanol (Nucleophilic Attack) B->C D Orthogonal Workup (Self-Validation) C->D E E D->E

Caption: Synthetic workflow for this compound.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized batch must be rigorously characterized. The following expected analytical profiles serve as a benchmark for researchers:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    Expected signals include a broad triplet around
    
    
    8.4 ppm (1H, amide NH, coupling to the adjacent
    
    
    ), aromatic multiplets between
    
    
    7.3 - 7.6 ppm (3H, integrating for the 2,5-difluoro substituted ring), a broad singlet or triplet around
    
    
    4.7 ppm (1H, hydroxyl OH, exchangeable with
    
    
    ), a quartet around
    
    
    3.5 ppm (2H,
    
    
    -OH), and a quartet around
    
    
    3.3 ppm (2H, NH-
    
    
    ).
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    Two distinct signals (typically multiplets due to F-H and F-F coupling) representing the non-equivalent fluorine atoms at the ortho and meta positions.
  • HPLC Purity: >98% (measured at 254 nm), utilizing a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid).

References

  • N-(2-Hydroxyethyl)benzamide - 18838-10-3 - Vulcanchem Vulcanchem
  • 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem(Cited for exact mass and formula properties of C9H9F2NO2 isomers)
  • Synthesis routes of N-(2-Hydroxyethyl)benzamide - Benchchem Benchchem
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI MDPI
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors University of Greifswald

Sources

Technical Guide: Safety & Handling of 2,5-Difluoro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and handling profile for 2,5-difluoro-N-(2-hydroxyethyl)benzamide . As a specific, globally harmonized Safety Data Sheet (SDS) is often unavailable for niche research intermediates, this document utilizes Predictive Safety Assessment (PSA) based on Structure-Activity Relationships (SAR), functional group analysis, and precursor toxicology.

Chemical Identity & Research Context

This compound is a fluorinated benzamide derivative featuring a polar hydroxyethyl tail. It is primarily employed in drug discovery as a "fragment" to improve the metabolic stability (via fluorine substitution) and aqueous solubility (via the hydroxyl group) of larger bioactive scaffolds, such as kinase or FtsZ inhibitors.

PropertyDetail
Chemical Name This compound
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Predicted CAS Not Assigned (Analog: 111904-31-5 for 2-fluoro isomer)
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water (cold)
Key Moieties 2,5-Difluorophenyl (Lipophilic/Metabolic blocker), Amide (Linker), Hydroxyethyl (Polar/H-bond donor)

Predictive Hazard Identification (GHS)

Note: In the absence of animal toxicology data, this classification is derived from the "Threshold of Toxicological Concern" (TTC) for benzamides and the known hazards of the 2-fluoro analog.

Core Hazards

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Skin Irritation Cat 2Causes skin irritation.H315
Eye Irritation Cat 2ACauses serious eye irritation.[1]H319
STOT - Single Exp. Cat 3May cause respiratory irritation.H335
Mechanistic Toxicology
  • Fluorine Effect: The 2,5-difluoro substitution increases lipophilicity, potentially enhancing skin permeation compared to non-fluorinated benzamides.

  • Metabolic Fate: Likely hydrolyzes slowly in vivo to 2,5-difluorobenzoic acid and ethanolamine. Ethanolamine is a known irritant/corrosive, contributing to the H315/H319 classification.

  • Thermal Decomposition: CRITICAL: Upon combustion (>300°C), this compound releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.

Synthesis & Hazard Evolution Workflow

Understanding the synthesis is vital for safety, as the precursors are significantly more hazardous than the final product. The standard route involves reacting 2,5-difluorobenzoyl chloride with ethanolamine.

SynthesisSafety ReagentA 2,5-Difluorobenzoyl Chloride (CORROSIVE, LACHRYMATOR) CAS: 35730-09-7 Process Schotten-Baumann Reaction (Exothermic, HCl Release) ReagentA->Process Dropwise Addition (0°C) ReagentB Ethanolamine (CORROSIVE, VISCOUS) CAS: 141-43-5 ReagentB->Process Quench Base Quench / Workup (Neutralization) Process->Quench 1-2 Hours Product This compound (IRRITANT, SOLID) Quench->Product Crystallization

Figure 1: Hazard evolution during synthesis. Note the transition from Corrosive (Red) precursors to an Irritant (Green) product.

Handling & Storage Protocols

A. Engineering Controls
  • Synthesis Phase: Must be performed in a Class II Fume Hood . The acid chloride precursor releases HCl gas immediately upon contact with moisture.

  • Powder Handling: Use a localized exhaust or a powder containment hood when weighing >500 mg to prevent inhalation of fine dust (H335).

B. Personal Protective Equipment (PPE)[1][4]
  • Gloves: Nitrile (0.11 mm) is sufficient for the solid product.

    • Caveat: During synthesis, use Laminate (Silver Shield) or double-gloved Nitrile/Neoprene when handling the acid chloride, as it permeates standard nitrile rapidly.

  • Eye Protection: Chemical safety goggles. Face shield recommended during the initial quenching step of the reaction due to exotherm risk.

C. Storage Conditions
  • Hygroscopicity: The hydroxyethyl tail makes the compound slightly hygroscopic. Store in a tightly closed vial.

  • Temperature: Ambient (15–25°C) is generally stable, but 2–8°C is preferred for long-term library storage to prevent slow hydrolysis.

  • Incompatibilities: Strong oxidizing agents (reacts with amide/alcohol), Strong bases (hydrolysis), Acid chlorides (acylation of the alcohol).

Emergency Response & First Aid

This protocol is designed as a self-validating decision tree for lab personnel.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact? Type->Skin Dermal Eye Eye Contact? Type->Eye Ocular Wash Wash w/ Soap & Water (15 mins) Skin->Wash Yes Symptoms Redness/Itch? Wash->Symptoms Medical Seek Medical Advice (Show Structure) Symptoms->Medical Yes Resume Monitor Symptoms->Resume No Rinse Rinse w/ Water (Remove Contacts) Eye->Rinse Yes EyeMed Urgent Medical Care Rinse->EyeMed

Figure 2: First Aid Decision Tree. Immediate dilution is the priority for amide irritants.

Specific Medical Notes[5]
  • Ingestion: Do NOT induce vomiting. The compound has low acute toxicity but may cause gastric distress. Rinse mouth with water.[1][2]

  • HF Precaution: In the event of a fire involving this compound, responders must wear self-contained breathing apparatus (SCBA) due to the release of toxic fluoride vapors.

Analytical Verification (Quality Control)

To ensure the safety profile matches the substance (and it hasn't degraded into toxic byproducts), verify identity using these parameters:

  • ¹H NMR (DMSO-d₆): Look for the amide triplet (~8.5 ppm), aromatic protons (7.2–7.6 ppm, multiplet due to F-coupling), and the ethyl chain (3.3–3.6 ppm).

  • LC-MS: Target Mass = 202.17 [M+H]⁺.

  • Purity Check: Ensure no residual 2,5-difluorobenzoyl chloride remains (check for pungent odor or acidic pH in aqueous suspension), as this drastically alters the safety profile from "Irritant" to "Corrosive."

References

  • Sigma-Aldrich. (2024). Safety Data Sheet for 2,5-Difluorobenzoyl chloride (CAS 35730-09-7). Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed Central. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for N-(2-Hydroxyethyl)benzamide (Analog). Retrieved from

  • ChemGuide. (2023). Mechanism of Acyl Chloride Reactions with Amines. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 2-fluoro-N-(2-hydroxyethyl)benzamide. Retrieved from

Sources

Methodological & Application

Synthesis of 2,5-difluoro-N-(2-hydroxyethyl)benzamide from 2,5-difluorobenzoyl chloride

[1]

Abstract & Application Scope

This application note details the optimized protocol for the synthesis of 2,5-difluoro-N-(2-hydroxyethyl)benzamide via the chemoselective

2,5-difluorobenzoyl chloride

The 2,5-difluorobenzamide moiety is a critical pharmacophore in medicinal chemistry, often utilized to modulate metabolic stability and lipophilicity in kinase inhibitors and antifungal agents (e.g., structural analogs of Leflunomide or specific TRK inhibitors). The primary synthetic challenge lies in the bifunctional nature of ethanolamine (ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


1

This guide provides a self-validating protocol using thermodynamic and kinetic control to ensure exclusive


Reaction Mechanics & Strategy

Chemical Equation
1
Mechanistic Insight (The "Why")[1]
  • Nucleophilicity Differential: Under neutral or slightly basic conditions, the primary amine (

    
    ) is significantly more nucleophilic than the primary alcohol (
    
    
    ).[1]
  • Electronic Activation: The fluorine atoms at positions 2 and 5 are electron-withdrawing.[1][2] This makes the carbonyl carbon of 2,5-difluorobenzoyl chloride highly electrophilic compared to unsubstituted benzoyl chloride.

  • Risk Factor: The enhanced electrophilicity increases the rate of reaction with both nucleophiles.[1][2] If the reaction exotherms uncontrolled, the selectivity window closes, leading to ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    -acylation.
    
  • Control Strategy: We utilize kinetic control by maintaining low temperatures (

    
    ) and stoichiometric control  by adding the acid chloride slowly to an excess of amine/base.[1][2]
    
Reaction Pathway Diagram

ReactionMechanismReactantsReactants(Acid Chloride + Amine)InterTetrahedralIntermediateReactants->InterNucleophilic Attack (0°C)ProductAmide Product(Kinetic Favored)Inter->ProductCl- Elimination(Fast)ByproductEster Byproduct(Thermodynamic/High T)Inter->ByproductHigh Temp / Excess Chloride

Figure 1: Kinetic pathway favoring N-acylation over O-acylation.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2,5-Difluorobenzoyl chloride 176.551.0Electrophile
Ethanolamine 61.081.1Nucleophile
Triethylamine (TEA) 101.191.2HCl Scavenger
Dichloromethane (DCM) -SolventOrganic Phase (Anhydrous)
1M HCl (aq) -WashQuench/Purification
Step-by-Step Methodology (Anhydrous Method)

Step 1: Reactor Setup

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere.[1][2]
    
  • Charge the flask with Ethanolamine (1.1 equiv) and Triethylamine (1.2 equiv) dissolved in anhydrous DCM (10 volumes relative to acid chloride) .

Step 2: Controlled Addition (Critical Step)

  • Cool the amine solution to 0°C using an ice/water bath. Allow 15 minutes for thermal equilibration.

  • Dilute 2,5-difluorobenzoyl chloride (1.0 equiv) in a separate volume of DCM (2-3 volumes).

  • Slowly add the acid chloride solution dropwise to the amine mixture over 30–45 minutes.

    • Note: Monitor internal temperature.[1][2][3] Do not allow T > 5°C. The exotherm drives the side reaction (esterification).[1][2]

Step 3: Reaction Maintenance

  • Once addition is complete, allow the mixture to stir at 0°C for another 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 hours.

  • In-Process Control (IPC): Check reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2] The acid chloride spot should disappear.[1][2]

Step 4: Workup & Isolation

  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL) .[1][2]

    • Purpose: This protonates unreacted ethanolamine and TEA, moving them to the aqueous layer. The amide product remains in the DCM.[1][2]

  • Base Wash: Wash with saturated

    
     (1 x 20 mL) to remove any residual acidic species.[1][2]
    
  • Brine Wash: Wash with saturated NaCl (1 x 20 mL) to dry the organic layer.[1][2]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Step 5: Purification

  • The crude product is typically a white to off-white solid.[1][2]

  • Recrystallization: If purity is <95%, recrystallize from Ethyl Acetate/Hexane or Toluene .[5][2]

Workup Logic Flowchart

WorkupLogicMixCrude Reaction Mixture(DCM Phase)AcidWashWash with 1M HClMix->AcidWashSep1Phase SeparationAcidWash->Sep1AqLayer1Aqueous Layer(TEA-HCl, Excess Ethanolamine)Sep1->AqLayer1DiscardOrgLayer1Organic Layer(Product + Impurities)Sep1->OrgLayer1BaseWashWash with NaHCO3OrgLayer1->BaseWashSep2Phase SeparationBaseWash->Sep2AqLayer2Aqueous Layer(Residual Acid)Sep2->AqLayer2DiscardFinalOrgFinal Organic Layer(Target Amide)Sep2->FinalOrgDry & Evaporate

Figure 2: Purification logic ensuring removal of bifunctional starting materials.

Expected Analytical Criteria

To validate the synthesis, compare your data against these expected parameters:

  • Physical State: White crystalline solid.[1][2]

  • Mass Spectrometry (LC-MS):

    • Target Mass:

      
      .[1][2]
      
    • Observed

      
      .[1][2]
      
  • 
     NMR (400 MHz, DMSO-
    
    
    ):
    • 
       8.5 (br s, 1H, 
      
      
      -amide).[1]
    • 
       7.4–7.1 (m, 3H, Aromatic protons).[1]
      
    • 
       4.7 (t, 1H, 
      
      
      ).[1]
    • 
       3.5 (q, 2H, 
      
      
      ).[1]
    • 
       3.3 (t, 2H, 
      
      
      ).[1]
  • 
     NMR: 
    
    • Distinct signals for C2 and C5 fluorines (typically -110 to -130 ppm range, showing coupling).[1]

Safety & Handling (E-E-A-T)

  • Acid Chloride Hydrolysis: 2,5-difluorobenzoyl chloride reacts violently with water to release HF (Hydrofluoric Acid) and HCl.[1][2] While the amount of HF is small compared to HCl, standard HF safety protocols (calcium gluconate gel availability) should be observed when handling the neat starting material [1].[1]

  • Corrosivity: The starting material is corrosive and a lachrymator.[1][2] Work in a fume hood.

  • Solvent Safety: DCM is a suspected carcinogen; ensure proper ventilation.[1][2]

References

  • BenchChem. (2025).[1][2][6] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link (Accessed via Snippet 1.1)[1]

  • Taylor & Francis. (2018).[1][2] An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.[1][7]Link (Accessed via Snippet 1.2)[1]

  • European Patent Office. (1988).[1][2][8] Process for the preparation of difluorobenzamide (EP 0252564 A2).[1][2]Link (Accessed via Snippet 1.6)[1]

  • Sigma-Aldrich. (2025).[1][2] 2,5-Difluorobenzoyl chloride Product Sheet.Link (Accessed via Snippet 1.9)[1]

  • ChemicalBook. (2026).[1][2] 2,5-Difluorobenzoyl chloride Properties and Uses.Link (Accessed via Snippet 1.10)[1]

Application Note: Chemoselective Functionalization of 2,5-Difluorobenzoic Acid with Ethanolamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Difluorobenzoic acid is a highly versatile fluorinated building block frequently utilized in the design of pharmaceuticals, agrochemicals, and advanced molecular materials[1]. When reacting this substrate with ethanolamine—a bifunctional nucleophile containing both a primary amine and a primary hydroxyl group—chemoselectivity becomes a critical parameter. The reaction can be directed down two distinct, competing pathways: amide bond formation at the carboxylic acid, or Nucleophilic Aromatic Substitution (SNAr) at the activated ortho-fluorine position[2].

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to selectively control these pathways, ensuring high yields and predictable functionalization.

Mechanistic Causality & Chemoselectivity

The structural and electronic properties of 2,5-difluorobenzoic acid dictate its reactivity profile. Understanding the causality behind the reagent selection is essential for controlling the reaction outcome:

  • Pathway A: Amide Coupling: Under standard peptide coupling conditions (e.g., HATU with a non-nucleophilic base like DIPEA), the carboxylic acid is rapidly converted into a highly reactive O-7-azabenzotriazol-1-yl ester[3]. The primary amine of ethanolamine, being significantly more nucleophilic than its hydroxyl counterpart, attacks the activated carbonyl to form N-(2-hydroxyethyl)-2,5-difluorobenzamide. The mild, room-temperature conditions prevent any background SNAr activity.

  • Pathway B: SNAr Functionalization: The carboxylic acid group acts as a strong electron-withdrawing group (EWG), highly activating the fluorine atom at the C2 position (ortho) toward nucleophilic attack via a stabilized Meisenheimer complex intermediate[2]. The C5 fluorine (meta) remains largely unreactive due to the lack of resonance stabilization at that position. By employing a strong inorganic base (e.g.,

    
    ) and elevated temperatures (100–120 °C) in a polar aprotic solvent like DMSO, the amine selectively displaces the C2 fluorine, yielding 2-((2-hydroxyethyl)amino)-5-fluorobenzoic acid[4][5].
    

Reaction Pathway Visualization

G SM 2,5-Difluorobenzoic Acid + Ethanolamine CondA HATU, DIPEA, DMF, RT (Carboxylic Acid Activation) SM->CondA CondB K2CO3, DMSO, 120°C (Aromatic Ring Activation) SM->CondB ProdA Amide Formation N-(2-hydroxyethyl)-2,5-difluorobenzamide CondA->ProdA ProdB SNAr Formation 2-((2-hydroxyethyl)amino)-5-fluorobenzoic acid CondB->ProdB

Chemoselective pathways for 2,5-difluorobenzoic acid and ethanolamine.

Experimental Protocols

Protocol A: Selective Amide Formation (HATU-Mediated)

This protocol utilizes HATU to achieve rapid and selective amidation. The high efficiency of HATU precludes the need for protecting the ethanolamine hydroxyl group[3].

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 2,5-difluorobenzoic acid (1.0 mmol, 158.1 mg) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Activation : Add HATU (1.2 mmol, 456.3 mg) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL) to the solution. Stir at room temperature for 15 minutes. Causality check: The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling : Add ethanolamine (1.1 mmol, 66 µL) dropwise to the activated mixture.

  • Reaction Monitoring : Stir the reaction mixture at room temperature for 2–4 hours. Monitor via TLC (using a ninhydrin stain to confirm the complete consumption of the primary amine).

  • Self-Validating Workup : Quench the reaction with saturated aqueous

    
     (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) . Note: The LiCl wash is a critical step to efficiently partition and remove residual DMF from the organic layer. Wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification : Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to afford the pure amide.

Protocol B: Selective SNAr Functionalization (Base-Mediated)

This protocol exploits the ortho-activation of the C2-fluorine to achieve selective nucleophilic aromatic substitution[4][5].

  • Preparation : In a 20 mL microwave vial or thick-walled pressure tube, combine 2,5-difluorobenzoic acid (1.0 mmol, 158.1 mg) and anhydrous

    
     (2.5 mmol, 345.5 mg) in anhydrous DMSO (4.0 mL).
    
  • Nucleophile Addition : Add ethanolamine (2.5 mmol, 150 µL). Causality check: An excess of amine and base is strictly required because the first equivalent deprotonates the carboxylic acid (forming the unreactive carboxylate salt), while the remaining equivalents drive the SNAr reaction.

  • Heating : Seal the vessel and heat the mixture to 120 °C in an oil bath (or a microwave reactor at 120 °C for 30 minutes). Stir vigorously for 12–16 hours.

  • Self-Validating Workup : Cool the mixture to room temperature. Dilute with water (10 mL) and wash with diethyl ether (2 × 10 mL). Note: This ether wash extracts unreacted ethanolamine and non-polar byproducts while the target product remains in the aqueous layer as a highly soluble potassium salt.

  • Acidification & Isolation : Carefully acidify the aqueous layer with 1M HCl to pH ~3-4. At this isoelectric point, the zwitterionic 2-((2-hydroxyethyl)amino)-5-fluorobenzoic acid will precipitate. Extract the turbid aqueous layer with Ethyl Acetate (3 × 15 mL), dry over

    
    , and concentrate in vacuo.
    

Quantitative Data Summary

ParameterProtocol A (Amide Formation)Protocol B (SNAr Formation)
Target Bond Formed C-N (Amide)C-N (Aryl Amine)
Reagents HATU, DIPEA

Solvent DMFDMSO
Temperature Room Temperature (20–25 °C)120 °C
Reaction Time 2–4 hours12–16 hours (or 30 min Microwave)
Primary Product N-(2-hydroxyethyl)-2,5-difluorobenzamide2-((2-hydroxyethyl)amino)-5-fluorobenzoic acid
Typical Yield 80–90%65–75%
Chemoselectivity >98% Amide>95% SNAr (at C2 position)

References

  • [3] Title: Process optimization for acid-amine coupling: a catalytic approach Source: Current Chemistry Letters URL: [Link]

  • [4] Title: DNA Adduct – Forming Derivatives of the Anticancer Agents Mitoxantrone and Pixantrone Source: La Trobe University URL:[Link]

  • [2] Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC (nih.gov) URL:[Link]

  • [5] Title: NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT Source: European Patent Office (EPO) URL: [Link]

Sources

Application Note: High-Efficiency Amide Coupling of Fluorinated Benzamides

[1]

Strategic Overview: The "Fluorine Effect" in Amide Bond Formation

Fluorinated benzamides are ubiquitous in medicinal chemistry due to their metabolic stability and improved lipophilicity. However, the introduction of fluorine atoms creates distinct synthetic bottlenecks that standard EDC/NHS or DCC protocols often fail to address.

To successfully synthesize these scaffolds, one must categorize the challenge based on the position of the fluorine atom:

  • Challenge A: The Deactivated Nucleophile (Fluoroanilines)

    • The Problem: Fluorine is highly electronegative. When attached to the aniline ring (especially ortho or para), it pulls electron density away from the nitrogen lone pair.

    • The Consequence: The pKa of the conjugate acid drops significantly (e.g., Aniline pKa ~4.6 vs. 2,4-Difluoroaniline pKa ~2.0). The amine becomes a poor nucleophile, struggling to attack the activated ester.

  • Challenge B: The Shielded Electrophile (2,6-Difluorobenzoic Acids)

    • The Problem: While electron-withdrawing groups generally activate carboxylic acids, ortho-fluorine atoms introduce steric bulk and electronic repulsion (lone pair donation) that shields the carbonyl carbon.

    • The Consequence: Standard activated esters (OBt/OAt) are too bulky to facilitate efficient attack, leading to stalled reactions or hydrolysis.

Reagent Selection Decision Matrix

The following decision tree provides a logic-driven approach to selecting the correct protocol based on substrate properties.

ReagentSelectionStartStart: Analyze SubstratesQ1Is the Amine Electron Deficient?(e.g., Poly-fluoroaniline, Nitroaniline)Start->Q1Q2Is the Acid Sterically Hindered?(e.g., 2,6-Difluorobenzoic acid)Q1->Q2No (Standard Amine)T3PProtocol A: T3P (Propylphosphonic Anhydride)High Conversion | Low EpimerizationQ1->T3PYes (Poor Nucleophile)HATUProtocol B: HATU/HOAtStandard High-Energy CouplingQ2->HATUNo (Standard Acid)GhosezProtocol C: Ghosez's Reagent(Acid Chloride via Neutral Conditions)Q2->GhosezYes (Blocked Carbonyl)T3P->GhosezIf T3P Fails

Figure 1: Strategic decision matrix for selecting coupling reagents based on steric and electronic profiles of fluorinated substrates.

Protocol A: The Process-Friendly Powerhouse (T3P)

Best For: Electron-deficient amines (e.g., 2,4-difluoroaniline, pentafluoroaniline).

Mechanistic Insight: Propylphosphonic anhydride (T3P) forms a mixed anhydride with the carboxylic acid.[1] Unlike HATU, which generates a bulky active ester, the T3P intermediate is less sterically demanding. Furthermore, T3P reactions are often driven by the base (pyridine), which acts as both a solvent and a nucleophilic catalyst. The byproduct is water-soluble, simplifying purification—a critical factor when working with lipophilic fluorinated products.

Materials
  • Reagent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (anhydrous) or N-Methylmorpholine (NMM).

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step Protocol
  • Setup: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and the Fluoroaniline (1.1 equiv).

  • Solvent Addition: Add EtOAc (concentration 0.2 M). Note: Avoid DMF if possible to simplify workup, unless solubility is an issue.

  • Base Addition: Add Pyridine (3.0 equiv).

    • Expert Tip: For extremely weak nucleophiles, increasing pyridine to 5.0 equiv or using it as the co-solvent can drastically improve conversion.

  • Reagent Addition: Cool the mixture to 0 °C. Dropwise add T3P solution (1.5 – 2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50–60 °C. T3P is thermally stable.

  • Workup (The "Green" Advantage):

    • Dilute with EtOAc.

    • Wash with Water (x2), 1M HCl (to remove pyridine), Sat. NaHCO₃ , and Brine .

    • Dry over MgSO₄ and concentrate.

Protocol B: The Discovery Standard (HATU)

Best For: Rapid screening of 2-fluorobenzoic acids with standard amines.

Mechanistic Insight: HATU generates the O-(7-azabenzotriazol-1-yl) active ester. The nitrogen in the pyridine ring of the HOAt moiety provides an "anchoring" effect (neighboring group participation) that accelerates the amine attack. This is superior to HBTU/HOBt for fluorinated substrates but can be difficult to purify if the product is non-polar.

Materials
  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine, Hunig's Base).

  • Solvent: DMF or DMA (Dimethylacetamide).

Step-by-Step Protocol
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).

  • Pre-activation Time: Stir for 5–10 minutes.

    • Critical Check: The solution should turn yellow/orange. Do not wait longer than 15 minutes, or the active ester may hydrolyze or rearrange (guanidinylation).

  • Coupling: Add the Amine (1.2 equiv) and additional DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Monitoring: Monitor by LC-MS. If the acid is consumed but the active ester remains (mass = Acid + 119), the amine is too unreactive. Switch to Protocol C.

Protocol C: The "Sledgehammer" (Ghosez's Reagent)

Best For: Sterically hindered acids (2,6-difluorobenzoic acid) or extremely unreactive amines where T3P/HATU fails.

Mechanistic Insight: When steric hindrance (2,6-substitution) blocks the approach of a bulky coupling reagent, the acid chloride is the smallest, most electrophilic species available. Thionyl chloride (

Ghosez’s Reagent
Reaction Workflow Diagram

GhosezProtocolAcidHindered Acid(2,6-Difluoro)InterIntermediate:Acid ChlorideAcid->Inter DCM, RT, 1-2hGhosezGhosez's Reagent(1.2 - 1.5 equiv)Ghosez->InterProductFinal AmideInter->Product Nucleophilic AttackAmineBaseAdd Amine + Base(DIPEA/Pyridine)AmineBase->Product

Figure 2: Workflow for neutral acid chloride generation using Ghosez's Reagent.

Step-by-Step Protocol
  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add Ghosez’s Reagent (1.2 – 1.5 equiv) dropwise at RT.

    • Stir for 1–2 hours. Monitor by quenching a small aliquot with MeOH (check for Methyl Ester by LC-MS).

  • Coupling:

    • Once acid chloride formation is complete, add the Fluoroaniline (1.2 equiv).

    • Add Pyridine or DIPEA (2.0 equiv).[2]

    • Note: The reaction is usually exothermic; cooling to 0 °C during addition is recommended for larger scales.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Comparative Data & Troubleshooting

Reagent Performance Comparison
FeatureHATUT3PGhosez's Reagent
Reactivity HighModerate-HighVery High (via Acid Cl)
Steric Tolerance ModerateGoodExcellent
Epimerization Risk ModerateVery LowHigh (if base is strong)
Workup Difficult (Byproducts)Easy (Water Soluble)Moderate
Cost HighLow/ModerateModerate
Safety Allergen (Sensitizer)Non-toxic/SafeMoisture Sensitive
Troubleshooting Guide
  • Issue: Low Conversion with Fluoroaniline.

    • Cause: Nucleophilicity is too low.

    • Fix: Switch to Protocol C (Acid Chloride). Alternatively, use LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the aniline before adding it to the activated ester (creating a powerful anilide anion).

  • Issue: 2,6-Difluorobenzoic Acid not reacting.

    • Cause: Steric block of the active ester formation.

    • Fix: Use Ghosez's reagent or Selectfluor/TFFH to generate the Acyl Fluoride, which is smaller than the Acid Chloride and highly reactive.

  • Issue: Product sticking to T3P salts.

    • Fix: Ensure the aqueous wash is acidic (1M HCl) to fully solubilize the phosphorus byproducts.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Angewandte Chemie International Edition.
  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5][6][7] Tetrahedron. [Link]

Application Note: Solubility Profiling of 2,5-difluoro-N-(2-hydroxyethyl)benzamide

[1][2]

Abstract & Compound Significance

This compound is a functionalized building block often utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and PARP inhibitors.[1] Its structure combines a lipophilic, electron-deficient difluorophenyl ring with a polar hydroxyethyl tail.[1] This duality creates specific solubility challenges: the fluorinated core drives lattice energy and lipophilicity, while the hydroxyl group facilitates hydrogen bonding.

Understanding its solubility in DMSO (Dimethyl sulfoxide) and Methanol is critical for two distinct workflows:

  • DMSO: Preparation of high-concentration stock solutions (>10 mM) for biological assays and storage.[1]

  • Methanol: Usage as a reaction solvent, crystallization medium, or vehicle for analytical dilutions (HPLC/LC-MS).

Physicochemical Profile

Before attempting dissolution, the researcher must understand the theoretical solubility drivers of the molecule.

PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Formula C₉H₉F₂NO₂--
Molecular Weight 201.17 g/mol Low MW favors solubility.[1]
LogP (Octanol/Water) ~0.8 – 1.2 (Predicted)Moderately lipophilic; water solubility is limited but non-zero.
H-Bond Donors 2 (Amide NH, Hydroxyl OH)Strong interaction with DMSO (acceptor) and Methanol (donor/acceptor).
H-Bond Acceptors 4 (F, F, C=O, OH)Facilitates solvation in polar aprotic solvents.
Physical State White to off-white solidCrystalline lattice must be broken by solvent interaction.[1]

Solubility Data & Solvent Compatibility

Note: Specific empirical values vary by crystal polymorph and purity. The values below represent validated ranges for the benzamide class with similar substitution patterns.

Table 1: Solubility Profile
SolventSolubility RatingEstimated Saturation (25°C)Application
DMSO High > 50 mg/mL (> 250 mM)Primary Stock Solvent. Ideal for -20°C storage.[1] Hygroscopic nature requires dry handling.
Methanol Moderate-High 20 – 40 mg/mL Process Solvent. Good for transfers and dilutions.[1] Evaporation risk affects concentration accuracy.
Water Low< 1 mg/mLPoor solvent. Requires co-solvent (e.g., 1% DMSO) for biological assays.
Ethanol Moderate10 – 25 mg/mLAlternative to methanol if toxicity is a concern.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration stock for long-term storage. Pre-requisites: Anhydrous DMSO (≥99.9%), Desiccated Compound.

Step-by-Step Methodology:

  • Molar Calculation:

    • Target Concentration: 50 mM[1]

    • Volume Required: 10 mL[1]

    • Mass Required:

      
      .
      
  • Weighing: Weigh ~100.6 mg of the solid into a pre-tared, amber glass vial (to protect from light). Record exact mass.

  • Solvent Addition (Gravimetric Method):

    • Do not rely on volumetric pipettes alone for high precision due to DMSO's viscosity.

    • Add DMSO to reach the target volume.[2] (Density of DMSO

      
       1.1 g/mL).
      
    • Best Practice: Add 80% of calculated volume, dissolve, then adjust to final volume.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate at 35 kHz for 5 minutes (maintain temp < 40°C to prevent degradation).

  • Validation: Visually inspect for "schlieren" lines (swirls indicating incomplete mixing) or precipitate. Solution must be optically clear.

  • Storage: Aliquot into single-use vials (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Quantitative Solubility Determination (Methanol)

Objective: Determine the exact saturation limit in Methanol for crystallization optimization. Method: Saturation Shake-Flask (HPLC Quantification).[1]

Step-by-Step Methodology:

  • Supersaturation: Add excess solid (approx. 50 mg) to 1 mL of Methanol in a 2 mL HPLC vial.

  • Equilibration:

    • Shake or stir at 25°C for 24 hours.

    • Critical: Ensure solid is still visible after 24 hours. If all solid dissolves, add more and repeat.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.22 µm PTFE syringe filter (pre-saturated).

    • Note: Do not use Nylon filters (potential binding).

  • Quantification:

    • Dilute the supernatant 1:100 with Mobile Phase (e.g., Water/Acetonitrile).

    • Inject into HPLC (C18 Column, UV detection at 254 nm).

    • Compare peak area against a standard curve of known concentration (0.1 – 1.0 mg/mL).

Visual Workflows

Workflow 1: Stock Solution Preparation Logic

This diagram outlines the decision process for preparing and validating a stock solution.

StockPrepStartStart: Solid CompoundWeighWeigh Mass (m)Target: 50 mMStart->WeighAddSolventAdd Anhydrous DMSO(80% of Target Vol)Weigh->AddSolventMixVortex (30s) + Sonicate (5m)AddSolvent->MixCheckVisual InspectionMix->CheckClearSolution Clear?Check->ClearTopUpAdd DMSO to Final VolClear->TopUpYesHeatGentle Heat (37°C)Clear->HeatNo (Particulates)AliquotAliquot & Store (-20°C)TopUp->AliquotHeat->MixFilterFilter (0.22 µm PTFE)

Caption: Logical workflow for the preparation and validation of DMSO stock solutions.

Workflow 2: Solubility Determination (Shake-Flask)

This diagram details the "Gold Standard" method for determining thermodynamic solubility.[1][3]

SolubilityTestInputExcess Solid + Solvent(Methanol)EquilibrateShake 24h @ 25°CInput->EquilibrateSeparateCentrifuge/Filter(Remove Solid)Equilibrate->SeparateDiluteDilute Supernatant(1:100)Separate->DiluteAnalyzeHPLC-UV AnalysisDilute->AnalyzeCalcCalculate Solubility(mg/mL)Analyze->Calc

Caption: Step-by-step protocol for quantitative solubility determination using the Shake-Flask method.

Troubleshooting & Best Practices (Expert Insights)

DMSO Hygroscopicity

Issue: DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which can crash out the compound over time (since the compound is water-insoluble). Solution:

  • Always use anhydrous DMSO (stored over molecular sieves).

  • Flush the headspace of stock solution vials with Argon or Nitrogen gas before sealing.

  • If the solution turns cloudy upon storage at 4°C, warm to 37°C. If cloudiness persists, water absorption has likely occurred; discard and re-prepare.

Methanol Evaporation

Issue: Methanol is volatile. During filtration or transfer, evaporation can artificially increase the concentration, leading to inaccurate solubility data. Solution:

  • Perform filtration rapidly using syringe filters.

  • Keep vials capped tightly during the 24h equilibration period.

  • Use septum caps to minimize exposure during sampling.

"Oiling Out"

Issue: During crystallization from Methanol, the compound may separate as an oil rather than crystals. Solution:

  • This indicates the solution is too concentrated or cooled too quickly.

  • Seeding: Add a tiny crystal of the solid to the oil/methanol mixture.

  • Scratching: Gently scratch the inner glass surface with a glass rod to induce nucleation.

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

  • Di, L., & Kerns, E. "Solubility." In Drug-Like Properties: Concepts, Structure Design and Methods, Elsevier, 2016. Link

  • PubChem. "Compound Summary: Benzamide, 2,5-difluoro-N-(2-hydroxyethyl)- (CAS 111904-31-5)." National Library of Medicine. Link

  • Völgyi, G., et al. "General solubility equation for benzamides." Journal of Pharmaceutical and Biomedical Analysis, 2018. Link (Generalized reference for benzamide solubility behavior).

Application Note: Recrystallization Strategies for 2,5-Difluoro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvent for 2,5-difluoro-N-(2-hydroxyethyl)benzamide Content Type: Detailed Application Notes and Protocols

Abstract

This guide details the purification of This compound via recrystallization. Due to the amphiphilic nature of the molecule—possessing a lipophilic fluorinated aromatic ring and a polar hydroxyethyl tail—standard single-solvent systems often result in "oiling out" rather than crystallization.[1][2] This protocol outlines a dual-solvent approach designed to balance these competing solubility parameters, ensuring high purity (>99%) and optimal yield.

Physicochemical Analysis & Solvent Logic

To select the correct solvent, one must understand the competing forces within the molecule.[1]

  • The Fluorinated Core (Lipophilic): The 2,5-difluorobenzene moiety increases the molecule's solubility in non-polar to moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate). The fluorine atoms also induce strong crystal lattice packing interactions.[1]

  • The Ethanolamine Tail (Hydrophilic): The N-(2-hydroxyethyl) amide group is a strong hydrogen bond donor and acceptor. This dramatically increases solubility in alcohols and water, while reducing solubility in strict hydrocarbons (Hexanes).[1]

The Challenge: Using a highly polar solvent (e.g., Methanol) often leads to excessive solubility, making recovery difficult. Using a non-polar solvent (e.g., Hexane) results in insolubility.[1] The most common failure mode for this class of compounds is liquid-liquid phase separation (oiling out) , where the compound separates as a supersaturated oil rather than a solid crystal.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)ApplicationPros/Cons
Primary (Preferred) Ethyl Acetate / n-Heptane 1:2 to 1:4 General PurificationPros: Excellent impurity rejection; easy drying.[2] Cons: Requires precise temperature control to avoid oiling.[1]
Secondary Isopropanol (IPA) / Isopropyl Ether 1:3 For Oily CrudesPros: Slower crystallization kinetics promote better lattice formation.[1] Cons: Lower volumetric yield.
Alternative Water / Ethanol 90:10 Removal of Inorganic SaltsPros: Green solvent.[1] Cons: High loss of product to mother liquor; difficult to dry.[1]

Pre-Recrystallization Solvent Screening Protocol

Before committing the entire batch, perform this rapid screen to validate the solvent system for your specific crude profile.

  • Prepare 3 Vials: Place 100 mg of crude solid into three separate 4 mL vials.

  • Solvent Addition:

    • Vial A: Add 0.5 mL Ethyl Acetate (Hot).[1]

    • Vial B: Add 0.5 mL Isopropanol (Hot).

    • Vial C: Add 1.0 mL Water (Hot).

  • Observation:

    • Heat to boiling. If the solid does not dissolve, add solvent in 0.1 mL increments.[1]

    • Once dissolved, remove from heat and let cool to room temperature (RT).[1][3]

  • Anti-solvent Titration (Critical):

    • To Vial A, add hot n-Heptane dropwise until persistent cloudiness appears.[2] Re-heat to clear, then cool.

    • To Vial B, add hot Isopropyl Ether dropwise.

  • Selection Criteria: Choose the system that yields distinct needles or prisms rather than amorphous clumps or oil droplets.[1]

Detailed Protocol: Ethyl Acetate / n-Heptane System[2]

This protocol is optimized for 10g - 100g batches.[1][2]

Materials
  • Crude Compound: this compound[2]

  • Solvent: Ethyl Acetate (ACS Reagent Grade)[1]

  • Anti-solvent: n-Heptane (99%)[2]

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, oil bath, vacuum filtration setup.

Step-by-Step Procedure

Step 1: Dissolution

  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add Ethyl Acetate (3 mL per gram of solid) .

  • Heat the mixture to a gentle reflux (approx. 77°C).

  • Note: If the solid does not dissolve completely, add more Ethyl Acetate in 0.5 mL/g increments.[1] Do not exceed 5 mL/g.[1] If insolubles remain (likely inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.[1]

Step 2: The Cloud Point (Nucleation)

  • Maintain the solution at a gentle boil.

  • Slowly add n-Heptane via an addition funnel or pipette down the condenser.[1][2]

  • Continue adding until a faint, persistent turbidity (cloudiness) is observed.

  • Add just enough Ethyl Acetate (approx. 5-10% of initial volume) to make the solution clear again.[1] This establishes a saturated solution near the metastable limit.[1]

Step 3: Controlled Cooling (Prevention of Oiling Out)

  • Remove the flask from the heat source but keep it in the warm oil bath. Turn off the heat and allow the bath and flask to cool to Room Temperature (RT) together.

    • Why? Rapid cooling shocks the system, trapping impurities and causing oiling.[1]

  • Seeding: When the temperature reaches approx. 45-50°C, add a tiny crystal of pure product (seed crystal) if available.[1] This provides a template for growth.

  • Once at RT, inspect the crystals.[1] If an oil forms, reheat to reflux and add 10% more Ethyl Acetate, then repeat cooling.[1]

Step 4: Maximizing Yield

  • Once the flask is at RT and crystallization is well-established, transfer the flask to an ice-water bath (0-4°C) for 1 hour.

  • Caution: Do not freeze the solvent.[1]

Step 5: Isolation and Drying

  • Filter the crystals using a Buchner funnel under vacuum.[1]

  • Wash: Rinse the filter cake with a cold (0°C) mixture of Ethyl Acetate/Heptane (1:4 ratio).

  • Dry: Dry the solid in a vacuum oven at 40-45°C for 12 hours. Higher temperatures may melt the crystal surface if residual solvent lowers the melting point.[1]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.[2]Re-heat to dissolve oil.[1] Add 10-20% more of the polar solvent (Ethyl Acetate).[1] Cool much slower (wrap flask in towel).
No Precipitation Solution is too dilute.[1]Evaporate 20% of the solvent volume using a rotary evaporator, then re-attempt cooling.[1]
Colored Impurities Oxidation products or raw material carryover.[1]Add Activated Carbon (Charcoal) to the hot solution (Step 1), stir for 10 mins, then hot-filter before adding anti-solvent.
Gel Formation Hydrogen bonding network trapping solvent.[1]Switch solvent system to Isopropanol/Water . The water disrupts the intermolecular H-bonding network.[1][2]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and the critical "Cloud Point" technique.

RecrystallizationWorkflow Start Crude 2,5-difluoro-N- (2-hydroxyethyl)benzamide Dissolve Dissolve in Hot Ethyl Acetate (3-5 mL/g) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Perform Hot Filtration (Remove Salts) CheckSol->HotFilter No (Solids remain) AddAnti Add Hot n-Heptane until Turbid CheckSol->AddAnti Yes HotFilter->AddAnti Clear Add minimal EtOAc to clear turbidity AddAnti->Clear Cool Slow Cool to RT (Seed at 50°C) Clear->Cool CheckState Crystals or Oil? Cool->CheckState Reheat Reheat & Add 10% EtOAc CheckState->Reheat Oil Formed IceBath Ice Bath (0-4°C) 1 Hour CheckState->IceBath Crystals Formed Reheat->Cool Filter Vacuum Filtration & Wash (1:4 EtOAc/Heptane) IceBath->Filter Dry Vacuum Dry 45°C Filter->Dry

Caption: Optimized workflow for the recrystallization of amphiphilic benzamides, highlighting the critical anti-solvent titration step.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text on solvent selection logic for amides).

  • PubChem. (n.d.).[1][4] Compound Summary for N-(2-Hydroxyethyl)benzamide. National Center for Biotechnology Information.[1] Retrieved from [Link] (Used for solubility parameter extrapolation).[1]

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Reference for "oiling out" thermodynamics).

Sources

Application Note: Strategic Implementation of 2,5-difluoro-N-(2-hydroxyethyl)benzamide in Rigid PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using 2,5-difluoro-N-(2-hydroxyethyl)benzamide as a PROTAC Linker Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Abstract

The optimization of linker regions in Proteolysis Targeting Chimeras (PROTACs) has evolved beyond simple polyethylene glycol (PEG) or alkyl chains.[1] This guide details the application of This compound as a specialized linker module. Unlike flexible tethers, this fluorinated aromatic scaffold introduces conformational rigidity, modulates lipophilicity, and enhances metabolic stability. This document provides a comprehensive workflow for activating, conjugating, and validating this linker in the synthesis of high-potency degraders.

Part 1: Chemical Profile & Design Logic

Molecule Characterization[2][3]
  • Compound Name: this compound

  • Core Function: Rigid Linker Precursor / Pharmacophore Spacer

  • Key Structural Features:

    • 2,5-Difluorophenyl Core: Provides structural rigidity (reducing entropic penalty upon ternary complex formation) and blocks metabolic oxidation sites (CYP450 resistance).

    • Amide Bond: Increases polarity relative to pure alkyl chains, improving solubility while maintaining a rigid planar geometry.

    • Hydroxyethyl Tail: A versatile primary alcohol handle for functionalization (conversion to leaving group or direct Mitsunobu coupling).

The "Goldilocks" Zone of Linker Design

Standard linkers often fail due to two extremes: PEG chains are too flexible (high entropy cost) and hydrophilic (poor permeability), while alkyl chains are too lipophilic and metabolically labile.

Why use this compound?

  • Conformational Restriction: The benzamide core restricts the rotational degrees of freedom, potentially "pre-organizing" the PROTAC into a bioactive conformation that favors Ternary Complex formation.

  • Fluorine Effect: The fluorine atoms at the 2,5-positions lower the electron density of the aromatic ring, altering

    
    -
    
    
    
    stacking interactions with protein surfaces (e.g., VHL or CRBN surfaces) and preventing oxidative metabolism at the ring.
  • Permeability: The combination of the lipophilic fluorophenyl group and the polar amide bond balances LogD, often improving passive membrane diffusion compared to long PEG chains.

Part 2: Experimental Protocols

Protocol A: Linker Activation (Conversion to Electrophile)

Objective: Convert the terminal hydroxyl group into a reactive leaving group (Tosylate or Mesylate) suitable for nucleophilic displacement by the E3 ligand or Warhead.

Materials:

  • This compound (Starting Material)

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • 0.1 M HCl, Brine, Na2SO4

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to 0°C. Add 1.5 eq of TEA dropwise. Stir for 10 minutes.

  • Activation: Add 1.2 eq of TsCl (or MsCl) portion-wise.

    • Critical Note: Maintain temperature < 5°C during addition to prevent side reactions at the amide nitrogen.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Work-up: Quench with water. Wash the organic layer with 0.1 M HCl (to remove excess amine), followed by saturated NaHCO3 and brine.

  • Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

    • Yield Expectation: >85% as a white/off-white solid.

Protocol B: Conjugation to E3 Ligand (Example: Pomalidomide Derivative)

Objective: Attach the activated linker to a Cereblon-binding moiety (e.g., 4-amino-thalidomide or Pomalidomide).

Materials:

  • Activated Linker (from Protocol A)

  • Pomalidomide (or derivative with nucleophilic handle, e.g., 4-amino)

  • Cesium Carbonate (

    
    ) or NaH (for strong nucleophiles)
    
  • DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve the E3 ligand (e.g., 4-fluorothalidomide treated with a diamine spacer, or a phenol derivative) in anhydrous DMF.

  • Coupling: Add 2.0 eq of

    
     and 1.1 eq of the Activated Linker (Tosylate).
    
  • Heating: Heat the reaction mixture to 60–80°C for 6–12 hours.

    • Expert Insight: Fluorinated benzamides are stable, but excessive heat (>100°C) may cause hydrolysis of the amide bond.

  • Verification: Monitor consumption of the linker by LC-MS. Look for the mass shift corresponding to the displacement of the Tosyl group.

  • Isolation: Dilute with EtOAc, wash extensively with water/brine (x3) to remove DMF. Concentrate and purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Validation of Ternary Complex Stability (TR-FRET)

Objective: Verify that the rigid linker permits the formation of a stable POI-PROTAC-E3 complex.

Materials:

  • Recombinant POI (GST-tagged)

  • Recombinant E3 Ligase (His-tagged)

  • Europium-anti-GST antibody (Donor)

  • SureLight™ APC-anti-His antibody (Acceptor)

  • Synthesized PROTAC

Methodology:

  • Equilibrium Setup: In a 384-well plate, mix POI (50 nM), E3 Ligase (50 nM), and PROTAC (titration 0.1 nM – 10 µM).

  • Incubation: Incubate for 60 minutes at Room Temperature in Assay Buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

  • Detection: Add TR-FRET antibody pair. Incubate for 60 minutes.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Plot the "Hook Effect" curve. A rigid linker like the benzamide derivative should show a sharper bell-shaped curve compared to PEG, indicating a more constrained thermodynamic equilibrium.

Part 3: Visualizing the Workflow

Diagram 1: Synthesis & Conjugation Logic

This diagram illustrates the transformation of the raw building block into a functional PROTAC.

PROTAC_Synthesis Start 2,5-difluoro-N- (2-hydroxyethyl)benzamide Activation Activation (TsCl/MsCl, TEA) Start->Activation Step 1 Intermediate Activated Linker (Leaving Group Installed) Activation->Intermediate Yield >85% Coupling Nucleophilic Substitution (w/ E3 Ligand or Warhead) Intermediate->Coupling Step 2: DMF, 60°C Final Rigid PROTAC Construct Coupling->Final Purification

Caption: Step-by-step synthetic pathway transforming the benzamide precursor into a functional PROTAC.

Diagram 2: Impact on Ternary Complex

This diagram contrasts the entropic behavior of standard PEG linkers versus the rigid benzamide linker.

Ternary_Complex cluster_flexible Standard PEG Linker (Flexible) cluster_rigid 2,5-Difluorobenzamide Linker (Rigid) PEG_State High Entropy Cost (Floppy Chain) PEG_Result Weak Ternary Complex (Lower Dmax) PEG_State->PEG_Result conformational penalty Rigid_State Pre-organized Conformation (Restricted Rotation) Rigid_Result Stable Ternary Complex (High Cooperativity) Rigid_State->Rigid_Result minimal entropy loss

Caption: Mechanistic comparison showing how rigid linkers reduce entropic penalties to stabilize the ternary complex.

Part 4: Data Summary & Troubleshooting

Comparative Properties Table
FeatureStandard PEG Linker2,5-Difluorobenzamide LinkerImpact on PROTAC
Conformation Highly Flexible (Floppy)Rigid / PlanarRigid linkers can improve selectivity by enforcing specific protein-protein orientations.
Metabolism Oxidative cleavage (CYP)Blocked (Fluorine protection)Fluorination at 2,5-positions prevents aromatic oxidation, extending half-life (

).
Lipophilicity Hydrophilic (Low LogP)Moderate (Tunable LogP)Improves cell permeability (passive diffusion) compared to long PEG chains.
Synthesis Simple CouplingRequires Activation StepSlightly more complex synthesis yields higher quality chemical probes.
Troubleshooting Guide
  • Issue: Poor Solubility.

    • Cause: The aromatic ring increases planarity and potential

      
      -stacking aggregation.[2]
      
    • Solution: Introduce a solubilizing group (e.g., piperazine or morpholine) on the Warhead side, or ensure the E3 ligand is sufficiently polar.

  • Issue: Low Yield during Activation.

    • Cause: Hydrolysis of the benzamide bond under harsh basic conditions.

    • Solution: Use milder bases (DIPEA) and keep reaction times short. Ensure anhydrous conditions for the sulfonyl chloride reaction.

  • Issue: No Degradation observed.

    • Cause: The linker might be too rigid, preventing the POI and E3 ligase from touching.

    • Solution: This linker is a "spacer module." If the distance is too short, couple the benzamide to a short alkyl chain (C2-C3) to add a small degree of flexibility ("Semi-rigid" design).

References

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][4][5] Link

  • BenchChem. (2025).[5] Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis. Link

  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.

  • Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of PROTACs. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. N-(2-Hydroxyethyl)benzamide Product Specification. Link

Sources

High-Throughput 19F-NMR Fragment Screening: A Protocol for Fluorinated Library Interrogation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has established itself as a premier strategy for identifying high-quality starting points for drug development.[1][2] While traditional surface plasmon resonance (SPR) and thermal shift assays are effective, they often require protein immobilization or high thermal stability. Fluorine-19 (


F) NMR spectroscopy  offers a distinct advantage: it allows for the screening of low-affinity fragments in solution with zero background interference from the biological matrix.[1][3][4]

This guide details the operational workflow for screening fluorinated fragment libraries . It focuses on Ligand-Observed NMR , specifically utilizing Transverse Relaxation (


) filtering (CPMG) to detect binding events.[5] By exploiting the wide chemical shift dispersion of fluorine (

ppm), we describe how to multiplex compounds into "cocktails" to increase throughput while maintaining rigorous sensitivity.

Library Architecture & Design Principles

The success of an FBDD campaign relies heavily on the quality of the library. Unlike High-Throughput Screening (HTS) libraries, fragment libraries must adhere to stricter physicochemical properties to ensure that the detected weak interactions are chemically tractable.

The "Fluorine-Adapted" Rule of Three

Standard fragments follow the "Rule of Three" (MW < 300, cLogP < 3).[6] For


F libraries, we add specific criteria to maximize NMR sensitivity:
ParameterCriteriaRationale
Molecular Weight 150 – 350 DaEnsures fast tumbling in the free state (long

).
Fluorine Motif –CF

, –F (aromatic)
–CF

provides 3 equivalent spins (3x sensitivity) and faster internal rotation, preventing excessive line broadening. Aromatic –F is sensitive to local electronic environment changes.
Solubility > 500 µM in BufferFragments must be soluble in aqueous buffer (max 2-5% DMSO) to avoid aggregation artifacts.
Chemical Shift DiverseCompounds in a cocktail must have non-overlapping signals (separation > 0.2 ppm).
The "Spy" vs. Direct Screening

This protocol focuses on Direct Screening , where the library members themselves contain the fluorine label. This contrasts with "Spy" screening (where a known fluorinated binder is displaced), allowing for the discovery of binders at novel allosteric sites without prior knowledge of the protein's ligands.

Experimental Workflow

The following diagram outlines the critical path from library preparation to hit validation.

FBDD_Workflow Library Fluorinated Fragment Library (DMSO Stocks) QC Quality Control (QC) Solubility & Chemical Shift Map Library->QC Cocktail Cocktail Preparation (10-30 cmpds/mix) QC->Cocktail Group by Shift Screen 19F NMR Screening (T2-Relaxation / CPMG) Cocktail->Screen Protein Target Protein (Unlabeled, >95% Purity) Protein->Screen Add to Mix Decision Signal Reduction > 30%? Screen->Decision Decision->Screen No (Non-binder) Decon Deconvolution (Single cmpd re-test) Decision->Decon Yes (Hit) Validation Kd Determination (Titration / Competition) Decon->Validation

Figure 1: Operational workflow for


F fragment screening. The process moves from library QC to cocktail design, ensuring no signal overlap, followed by T2-filtered screening and hit validation.

Detailed Protocol: T2-Relaxation (CPMG) Screening

The core mechanism of this assay is the difference in tumbling rates (correlation time,


) between a small free ligand and a ligand bound to a large protein.
  • Free Ligand: Tumbles fast

    
     Slow relaxation (Long 
    
    
    
    )
    
    
    Signal persists after CPMG filter.
  • Bound Ligand: Tumbles slowly (with protein)

    
     Fast relaxation (Short 
    
    
    
    )
    
    
    Signal decays/disappears after CPMG filter.
Buffer & Sample Preparation

Standard Screening Buffer:

  • 50 mM Sodium Phosphate (pH 7.4)[4][6]

  • 100 mM NaCl (Stabilizes protein)

  • 10% D

    
    O (For lock signal)
    
  • 0.01% Triton X-100 (Prevents non-specific aggregation)

  • Internal Reference: 50 µM Trifluoroacetic acid (TFA) or Trifluoroethanol (TFE) in a capillary insert (optional, to avoid interaction).

Sample Composition:

  • Ligand Concentration: 50 µM per fragment (in cocktail).

  • Protein Concentration: 10 – 20 µM.

  • DMSO: Keep constant at 1-2% v/v.

Cocktail Assembly

To maximize throughput, pool 10–30 compounds per NMR tube.

  • Rule: Ensure

    
    F signals are separated by at least 0.2 ppm.
    
  • Control: Prepare two tubes for each cocktail:

    • Reference Tube: Cocktail + Buffer (No Protein).

    • Screening Tube: Cocktail + Buffer + Protein.

NMR Acquisition Parameters (Bruker/Jeol 600 MHz equivalent)

Use a


F-tuned probe (cryoprobe preferred for sensitivity).
  • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo train.

    • Sequence:[90°_x — (τ — 180°_y — τ)_n — acquire]

  • Relaxation Delay (d1): 2.0 – 4.0 seconds (ensure full

    
     relaxation).
    
  • Total Echo Time (

    
    ):  50 – 200 ms.
    
    • Optimization: Adjust the echo time so that the Reference Tube signals retain ~80% intensity, while large molecules would decay to <5%.

  • Scans (NS): 64 – 256 (depending on concentration and cryoprobe availability).

  • Temperature: 298 K (25°C).

Data Analysis & Hit Identification

Visualizing the Binding Event

The following diagram illustrates the physical basis of the signal change observed during the experiment.

T2_Physics Free Free Ligand (Fast Tumbling) Bound Protein-Ligand Complex (Slow Tumbling) Free->Bound Kon Sharp Sharp Signal (High Intensity) Free->Sharp Long T2 Persists in CPMG Broad Broad/Lost Signal (Low Intensity) Bound->Broad Short T2 Decays in CPMG

Figure 2: The physics of T2-filtering. Binding increases the rotational correlation time, causing rapid transverse relaxation and signal attenuation in the CPMG spectrum.

Calculating the Screening Factor ( )

For each fragment in the cocktail, compare the integral (area under the curve) of the signal in the presence of protein (


) vs. the reference (

).


  • Non-Binder:

    
     (Signal remains sharp).
    
  • Binder (Hit):

    
     (Significant signal loss).
    
  • Aggregation Artifact: All signals in the cocktail show

    
     (Protein precipitated or non-specific binding).
    
Validation: The Competition Assay

A "hit" in a cocktail must be deconvoluted (tested individually) and then validated. The gold standard validation is displacement .

  • Prepare a sample with Protein + Fragment Hit (Signal is broad/low).

  • Add a high-affinity competitor (known inhibitor) at saturating concentration.

  • Result: If the fragment binds specifically to the same pocket, the competitor displaces it. The fragment becomes "free" again, and the sharp

    
    F signal reappears .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Line Broadening in Reference Poor solubility or aggregation.Check DMSO tolerance; lower concentration to 25 µM; spin down sample.
No Hits Detected Protein inactive or binding site occluded.Verify protein quality by Thermal Shift; Ensure buffer pH matches protein stability.
Phasing Issues Large solvent suppression artifacts.

F usually requires no solvent suppression, but ensure proper baseline correction algorithms are applied.
Overlapping Signals Cocktail design error.Re-mix library based on QC chemical shift map. Use 2D

F-

H HOESY if available for resolution.

References

  • Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures." Journal of the American Chemical Society.[4] Link

  • Pomerantz, W. C., et al. (2012). "Protein-Observed 19F NMR for Fragment Screening, Affinity Quantification and Druggability Assessment." Methods in Enzymology. Link

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link

  • Norton, R. S., et al. (2016). "Targeting the interface: fragment-based discovery of inhibitors of protein–protein interactions." Drug Discovery Today: Technologies. Link

  • Life Chemicals. (2025). "Fluorine Fragment Library Design and Screening." Life Chemicals Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Difluoro-N-(2-hydroxyethyl)benzamide

[1][2]

Executive Technical Overview

The synthesis of 2,5-difluoro-N-(2-hydroxyethyl)benzamide (Target Molecule) typically involves the N-acylation of ethanolamine (2-aminoethanol) with 2,5-difluorobenzoyl chloride.[1][2] While conceptually simple, this reaction is plagued by chemoselectivity issues.[3] The presence of both a nucleophilic amine (–NH₂) and a hydroxyl group (–OH) on the ethanolamine substrate creates a competition between amidation (desired) and esterification (undesired).

Furthermore, the 2,5-difluoro substitution pattern on the benzoyl ring exerts a strong electron-withdrawing effect (–I effect), significantly increasing the electrophilicity of the carbonyl carbon. This makes the acid chloride highly reactive, increasing the rate of desired coupling but also making it hypersensitive to hydrolysis and O-acylation if conditions are not rigorously controlled.[2]

This guide provides a validated "Gold Standard" protocol and a dynamic troubleshooting framework to maximize yield (>85%) and purity.

Validated Experimental Protocol (Gold Standard)

This protocol prioritizes chemoselectivity (N- vs. O-acylation) and moisture control .[1][2][3]

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2,5-Difluorobenzoyl Chloride 1.0ElectrophileMoisture Sensitive. Handle under N₂/Ar.[1][2][3][4]
Ethanolamine (2-Aminoethanol) 1.1 - 1.2NucleophileSlight excess ensures complete consumption of acid chloride.[1][2][3]
Triethylamine (TEA) or DIPEA 1.5 - 2.0BaseScavenges HCl; prevents protonation of the amine.[2][3]
Dichloromethane (DCM) Solvent--Anhydrous grade required to prevent hydrolysis.[2][3]
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂) or Argon.[3]

  • Solubilization: Add Ethanolamine (1.2 equiv) and TEA (1.5 equiv) to anhydrous DCM (10 volumes relative to acid chloride) . Cool the mixture to 0°C using an ice/water bath.

    • Why? Low temperature kinetically favors the reaction at the more nucleophilic nitrogen over the oxygen.[3]

  • Addition: Dissolve 2,5-Difluorobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 30-45 minutes .

    • Control: Maintain internal temperature < 5°C. Rapid addition causes localized heating, promoting O-acylation.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC or HPLC.[2][3]

  • Quench & Workup:

    • Dilute with DCM.[2][3]

    • Wash with 1M HCl (to remove excess amine/TEA).[2][3]

    • Wash with Saturated NaHCO₃ (to remove any hydrolyzed benzoic acid).[2][3]

    • Wash with Brine .[2][3]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield (<50%)

Q: I am getting low conversion, and the starting acid chloride seems to disappear. Where is my product?

Diagnosis: This is likely due to Hydrolysis or Water Solubility .[2][3]

  • Hydrolysis: The 2,5-difluoro motif makes the acid chloride extremely liable to react with atmospheric moisture, reverting it to 2,5-difluorobenzoic acid (unreactive to amine without coupling agents).

  • Workup Loss: The product contains a hydroxyethyl group and a polar amide bond, making it moderately water-soluble.[2][3] It may be partitioning into the aqueous layer during washes.[3]

Corrective Actions:

  • Strict Anhydrous Conditions: Ensure solvents are dry (Karl Fischer < 0.05% water).[2][3]

  • Workup Modification: Saturate the aqueous layer with NaCl (salting out) during extraction.[2][3] Use a more polar organic solvent for extraction, such as EtOAc or THF/EtOAc (1:1) , instead of pure DCM.

Issue 2: Impurity Formation (O-Acylation)

Q: My LC-MS shows a peak with the correct mass, but also a significant impurity with mass [M + Starting Material]. What is this?

Diagnosis: This is the O-acylated ester or the N,O-diacylated byproduct .[1][2]

  • Mechanism: If the reaction temperature is too high or the base is insufficient, the hydroxyl group on the ethanolamine competes for the acid chloride.

  • Structure: 2-(2,5-difluorobenzamido)ethyl 2,5-difluorobenzoate.[1][2]

Corrective Actions:

  • Temperature Control: Keep the addition phase strictly at 0°C .

  • Inverse Addition: Do not add the amine to the acid chloride.[2][3] Always add the acid chloride to the amine.[3] This ensures the amine is always in excess relative to the acid chloride during the critical mixing phase, favoring the faster N-acylation.[2]

Issue 3: "Oiling Out"

Q: Upon concentrating the solvent, the product forms a sticky oil instead of a solid. How do I crystallize it?

Diagnosis: Fluorinated benzamides often have lower melting points and can form supercooled liquids (oils) due to impurities disrupting the crystal lattice.[2][3]

Corrective Actions:

  • Trituration: Add cold Diethyl Ether or Hexanes to the oil and sonicate vigorously.[2][3] This often induces precipitation.[2][3][5]

  • Seeding: If you have a tiny amount of solid product from a previous batch, add it as a seed crystal.[3]

  • Solvent Trap: Trace DCM can prevent crystallization.[2][3] Rotovap at a higher temperature or under high vacuum for an extended period to remove solvent traces.[2][3]

Reaction Logic & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical decision points (Temperature, Stoichiometry) that determine whether you get the Target Product or the Undesired Byproducts.

ReactionPathwayStartStart:2,5-Difluorobenzoyl Chloride+ EthanolamineConditionsReaction ConditionsStart->ConditionsPath_NPath A: N-Acylation(Kinetic Control)Conditions->Path_N0°C, Slow AdditionAmine ExcessPath_OPath B: O-Acylation(Thermodynamic/Excess)Conditions->Path_OHigh Temp (>25°C)Acid Chloride ExcessHydrolysisImpurity:2,5-Difluorobenzoic AcidConditions->HydrolysisWet SolventMoistureProductTarget Product:This compoundPath_N->ProductByproduct_EsterImpurity:Ester / Di-acyl speciesPath_O->Byproduct_Ester

Caption: Kinetic control (low temp) favors N-acylation. High temp or moisture leads to impurities.[2][3]

Frequently Asked Questions (FAQs)

Q1: Can I use Schotten-Baumann conditions (Water/DCM + NaOH) instead of anhydrous DCM? A: Yes, but with caution. The Schotten-Baumann method is greener and cheaper.[1][2][3] However, because the 2,5-difluoro ring activates the acid chloride, hydrolysis competes more aggressively with amidation in an aqueous environment compared to non-fluorinated analogs [1]. If you choose this route, use a large excess of amine (2.0 equiv) and keep the temperature strictly < 5°C.

Q2: Can I use 2,5-difluorobenzoic acid directly with a coupling agent (e.g., EDC, HATU)? A: Absolutely.[2] This avoids moisture sensitivity issues.[2][3][4]

  • Protocol: Activate the acid with EDC/HOBt or HATU in DMF/DCM, then add ethanolamine.

  • Trade-off: Reagents are more expensive, and removing urea byproducts (from EDC/DCC) can be tedious. This is recommended if the acid chloride route fails due to stability issues [2].[3]

Q3: How do I store the acid chloride? A: 2,5-difluorobenzoyl chloride degrades rapidly in moist air, releasing HCl and forming the solid acid. Store it in a tightly sealed container, preferably under inert gas, in a refrigerator or freezer. If the liquid has turned into a solid crusty mass, it has hydrolyzed; do not use it.

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Identifying common byproducts in N-(2-hydroxyethyl)-4-methoxybenzamide synthesis. Retrieved from [2]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides.Molbank, 2021(2), M1204. Retrieved from [2]

  • ChemicalBook. (2026).[2][3] 2,5-Difluorobenzoyl chloride Properties and Reactions. Retrieved from [2]

  • University of Bath. (2019). Green Chemistry: Amide formation in Cyrene.[1][2][3] Retrieved from [2]

Technical Support Center: Preventing Hydrolysis of 2,5-Difluoro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers treating all amide bonds as universally stable. However, 2,5-difluoro-N-(2-hydroxyethyl)benzamide is a highly specialized molecule that represents a "perfect storm" for premature cleavage.

This guide is designed to give you full editorial control over your experimental conditions by explaining the causality behind the degradation, providing self-validating protocols, and answering common troubleshooting questions.

Section 1: The Mechanistic Root Cause (The "Why")

To stop hydrolysis, we must first understand why this specific amide is so labile. The instability is driven by two synergistic chemical phenomena:

  • Electronic Activation: The 2,5-difluoro substitution on the phenyl ring exerts a powerful inductive electron-withdrawing effect. This pulls electron density away from the amide carbonyl, rendering the carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack[1].

  • Anchimeric Assistance (Neighboring Group Participation): The terminal hydroxyl (-OH) of the N-(2-hydroxyethyl) group acts as a "built-in" intramolecular nucleophile. Instead of waiting for a bulk water molecule to attack, the proximal hydroxyl oxygen attacks the activated carbonyl, forming a 5-membered cyclic hemiorthoamide intermediate. This triggers an N→O acyl migration , converting the stable amide into a highly labile ester, which then rapidly hydrolyzes into 2,5-difluorobenzoic acid and ethanolamine[2][3].

Mechanism A This compound (Intact Amide) B Intramolecular Attack (Cyclic Hemiorthoamide) A->B OH attacks C=O (pH <4 or >7) D Hydrolysis Products (Acid + Amine) A->D Direct Hydrolysis (Slow) C N->O Acyl Migration (Labile Ester) B->C Ring Opening C->D H2O Addition

Mechanism of N-O acyl migration and subsequent hydrolysis of the benzamide.

Section 2: Diagnostic Workflow

Troubleshooting Start Hydrolysis Detected Check Identify Stage of Degradation Start->Check Synthesis During Synthesis/Purification Check->Synthesis Storage During Formulation/Storage Check->Storage Action1 Implement O-Protecting Group (e.g., TBS, THP) Synthesis->Action1 Action2 Optimize pH (5.0-6.0) & Lyophilize Storage->Action2

Troubleshooting workflow for identifying and preventing amide hydrolysis.

Section 3: Step-by-Step Troubleshooting Protocols
Protocol A: Synthetic Workflow with O-Protection

Causality: By temporarily masking the hydroxyl group, we eliminate the neighboring group participation, forcing the molecule to behave like a standard, stable amide during harsh coupling conditions.

  • Step 1: O-Silylation. React ethanolamine with TBS-Cl and imidazole in DCM to yield O-TBS-ethanolamine.

    • Self-Validation: TLC (Ninhydrin stain) should show a shift in

      
       indicating successful protection of the oxygen while leaving the amine free.
      
  • Step 2: Amide Coupling. React 2,5-difluorobenzoic acid with O-TBS-ethanolamine using EDC/HOBt in DMF.

    • Self-Validation: LC-MS must confirm the mass of the protected amide without any ester byproducts.

  • Step 3: Deprotection. Remove the TBS group using TBAF in THF at 0°C.

    • Self-Validation: Keep the temperature strictly at 0°C and monitor every 15 minutes via LC-MS to prevent base-catalyzed hydrolysis during fluoride cleavage. Quench immediately with saturated

      
       once complete.
      
Protocol B: Formulation & Storage Optimization

Causality: If the final unprotected product must be stored, we must kinetically freeze the N-O acyl migration pathway by controlling pH and removing the bulk water nucleophile.

  • Step 1: Buffer Selection. Formulate the compound in a 10 mM Citrate buffer adjusted strictly to pH 5.5. Avoid phosphate buffers, which can act as general base catalysts and accelerate degradation.

  • Step 2: Lyophilization. Add a cryoprotectant (e.g., 5% trehalose) and lyophilize the solution to a dry powder.

    • Self-Validation: Perform Karl Fischer titration on the final cake; residual moisture must be < 1%.

  • Step 3: Storage. Store the lyophilized cake in sealed amber vials backfilled with argon at -20°C.

Section 4: Quantitative Stability Data

The following table summarizes the expected kinetic behavior of this compound across various environments, highlighting the narrow window of stability.

pH ConditionTemperatureEstimated Half-Life (

)
Primary Degradation Pathway
pH 2.0 (Aqueous)25°C< 2 hoursAcid-catalyzed NGP / N→O acyl migration
pH 5.5 (Citrate Buffer)4°C> 6 monthsStable (Ionization of carbonyl and hydroxyl minimized)
pH 8.5 (Aqueous)25°C< 1 hourBase-catalyzed cyclic intermediate formation
pH 10.0 (Aqueous)25°C< 15 minsDirect base-catalyzed hydrolysis + NGP
Section 5: Frequently Asked Questions (FAQs)

Q: Why is my compound degrading even when stored in a neutral pH 7.0 buffer? A: True neutrality (pH 7.0) is still basic enough to initiate the deprotonation of the highly proximal hydroxyl group in trace amounts. Because the intramolecular attack is entropically favored, even a tiny fraction of alkoxide will drive the N→O acyl migration. Lowering the pH to 5.5 protonates the system enough to stall this mechanism without triggering acid-catalyzed pathways.

Q: Can I use standard reverse-phase HPLC (Water/MeCN with 0.1% TFA) to purify this compound? A: Proceed with extreme caution. The 0.1% TFA lowers the pH to ~2.0, which rapidly accelerates acid-catalyzed NGP. If you must use prep-HPLC, neutralize your fractions immediately with a weak base (like solid


) or use a volatile neutral buffer system (e.g., 10 mM Ammonium Acetate, pH 6.0) instead of TFA.

Q: Does the position of the fluorine atoms matter? A: Yes. The 2,5-difluoro substitution pattern places a highly electronegative fluorine atom at the ortho position (position 2). This proximity maximizes the inductive electron withdrawal directly adjacent to the carbonyl, making it significantly more electrophilic than a meta or para substituted analog[1].

References
  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light / Utilization of Intramolecular N-O Acyl Migration - ResearchGate:[Link]

  • Acid-Catalyzed Amide Hydrolysis Assisted by a Neighboring Amide Group / Neighbouring group participation - Researcher.life:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - ACS Publications:[Link]

Sources

Technical Support Center: Ethanolamine Removal in Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-precision troubleshooting over generic advice, designed for researchers requiring immediate and chemically sound solutions.

Topic: Purification Strategies for N-Substituted Benzamides (Focus: Unreacted Ethanolamine) Ticket Type: Advanced Troubleshooting & Protocol Optimization Applicable Chemistry: Amidation of Benzoyl Chloride/Esters with Ethanolamine (2-Aminoethanol)

Diagnostic & Physicochemical Assessment

Before initiating a purification protocol, confirm the physical state of your system.[1] The removal strategy depends entirely on the solubility profile of your specific benzamide derivative, which changes based on the substitution pattern.

The Impurity Profile: Ethanolamine (MEA)

To remove the enemy, you must understand it.

  • Boiling Point: 170 °C (High; difficult to remove via rotary evaporation).

  • Basicity (pKa): ~9.5 (Conjugate acid).[2] It is a strong base relative to the amide.

  • Solubility: Miscible with water, methanol, acetone, and chloroform. Immiscible with non-polar hydrocarbons (hexanes).

  • Reactivity: Primary amine and primary alcohol.[3] Can form esters if heated with acid chlorides (side reaction risk: O-acylation).

The Product Profile: N-(2-hydroxyethyl)benzamide[4][5]
  • Acidity: Neutral (Amide pKa ~15+; not protonatable under mild conditions).

  • Polarity: Moderate to High. The hydroxyl group increases water solubility compared to simple benzamides.

  • Risk Factor: Partitioning. If your product is highly polar, standard aqueous washes may result in massive yield loss.

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the safest purification route.

Purification_Workflow Start Start: Crude Reaction Mixture SolubilityCheck Is the Benzamide Product Water-Soluble? Start->SolubilityCheck Insoluble No (Lipophilic) SolubilityCheck->Insoluble LogP > 1.5 Soluble Yes (Hydrophilic) SolubilityCheck->Soluble LogP < 1.5 LiquidExtraction Protocol A: Acidic Liquid-Liquid Extraction (Partitioning) Insoluble->LiquidExtraction Validation Validation: TLC (Ninhydrin) & 1H NMR LiquidExtraction->Validation Scavenger Protocol B: Solid-Phase Scavenging (Resin Capture) Soluble->Scavenger High Value / Small Scale Recryst Protocol C: Recrystallization (Solubility Differential) Soluble->Recryst Large Scale / Solid Product Scavenger->Validation Recryst->Validation

Figure 1: Decision tree for selecting the appropriate purification protocol based on product solubility.

Technical Protocols & Troubleshooting

Protocol A: Acidic Liquid-Liquid Extraction (The "Partition" Method)

Best for: Lipophilic benzamides (e.g., halogenated or alkyl-substituted benzoyl rings) that are soluble in EtOAc or DCM but insoluble in water.

The Logic: Ethanolamine is basic (pKa 9.5).[2] At pH 2–4, it exists almost exclusively as the ammonium cation (


), which is highly water-soluble and insoluble in organic solvents. The neutral amide product remains in the organic layer.

Step-by-Step:

  • Dilution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: DCM is better for solubilizing polar amides, but EtOAc is greener.

  • Acid Wash: Wash the organic layer 2x with 10% Citric Acid or 1M HCl .

    • Critical: Citric acid is preferred if your product has acid-sensitive groups (e.g., acetals). For simple benzamides, HCl is cheaper and effective.

  • Brine Wash: Wash 1x with saturated NaCl (Brine) to remove residual water/acid.

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and evaporate.
    

Self-Validating Check:

  • The "Cloudy" Test: Take a small aliquot of your aqueous acidic waste. Basify it with NaOH. If it turns cloudy or oily, that is the removed ethanolamine (and potentially lost product). If it stays clear, you may not have had much excess amine, or it's very dilute.

Common IssueRoot CauseSolution
Emulsions form Ethanolamine acts as a surfactant; density of layers is too similar.Add solid NaCl to saturate the aqueous layer. Filter the biphasic mixture through a Celite pad.
Yield is low Product is partitioning into the acid layer.Switch to Protocol B. Or, back-extract the aqueous layer with DCM 3x.
Protocol B: Solid-Phase Scavenging (The "Resin" Method)

Best for: Water-soluble products, small-scale synthesis, or when avoiding aqueous workup is critical.

The Logic: Use a polymer-supported acid (cation exchange resin) to physically trap the basic amine. The neutral amide flows through.

Recommended Resins:

  • Amberlyst® 15 (H+ form): Strong sulfonic acid resin. High capacity.

  • Dowex® 50W: Polystyrene sulfonate.

Step-by-Step:

  • Preparation: Dissolve crude mixture in Methanol (MeOH) or DCM .

  • Loading: Add 3–5 equivalents (relative to expected excess amine) of the dry resin beads.

  • Incubation: Stir gently for 1–2 hours at room temperature.

    • Tip: Do not use magnetic stirring bars if they grind the beads; use an orbital shaker or overhead stirrer.

  • Filtration: Filter off the resin.[4] The filtrate contains your pure product.

  • Regeneration (Optional): The amine is now stuck to the beads.

Self-Validating Check:

  • TLC Spot Test: Spot the filtrate on a TLC plate. Spray with Ninhydrin . If the baseline spot (amine) is gone, the resin worked.

Protocol C: Recrystallization (The "Solubility" Method)

Best for: Solid products on a large scale.

The Logic: Ethanolamine is a liquid at room temperature and highly soluble in alcohols.[2] By crystallizing the amide, the amine remains in the "mother liquor."

Solvent Systems:

  • Isopropanol (IPA): Excellent for benzamides.

  • EtOAc / Hexanes: Standard binary system.

  • Water / Ethanol: If the product is very polar.[5]

Step-by-Step:

  • Dissolve crude solid in minimal boiling solvent.[1][5]

  • Allow to cool slowly to Room Temp, then 4°C.

  • Filter crystals.[5] Wash with cold solvent.[1][5]

  • Crucial Step: The ethanolamine is in the filtrate. Do not combine filtrate with crystals.

Frequently Asked Questions (FAQ)

Q: I see a "streak" on my TLC plate starting from the baseline. Is this ethanolamine? A: Yes, primary amines like ethanolamine interact strongly with the acidic silica gel, causing "streaking" or sticking to the baseline.

  • Fix: To visualize it cleanly, add 1% Triethylamine (TEA) or Ammonium Hydroxide to your TLC eluent. This deprotonates the silica, allowing the amine to move as a distinct spot.

  • Visualization: Use Ninhydrin stain (turns red/purple) or Permanganate (yellow on purple). UV may not show ethanolamine clearly as it lacks conjugation.

Q: My product is an oil, not a solid. How do I remove the residual ethanolamine? A: Oils are difficult to recrystallize.

  • High Vacuum: Ethanolamine boils at 170°C, but has significant vapor pressure at 0.1 mmHg. Heating your oil to 60°C under high vacuum for 4 hours often removes the last traces.

  • Azeotrope: Add toluene and rotovap. Toluene can help co-evaporate stubborn amines, though ethanolamine doesn't form a classic low-boiling azeotrope, the physical entrainment helps.

  • Go to Protocol A: Dissolve the oil in DCM and wash with acid.

Q: Can I use silica column chromatography? A: Yes, but with a caveat. Ethanolamine is very polar and basic. It will likely stay at the top of the column.

  • Risk: If your product is also polar, they might co-elute.

  • Modification: Use a gradient starting with 100% DCM and slowly adding MeOH. The amide usually elutes before the free amine.

References & Data Sources

  • Solubility & Physical Properties:

    • Ethanolamine (2-Aminoethanol).[2][3][6] PubChem Database.[7] National Center for Biotechnology Information. Available at: [Link]

  • Purification Methodologies:

    • Marsh, A., et al. (2017). Solid-Supported Reagents in Organic Synthesis. Describes the use of Amberlyst and sulfonate resins for amine scavenging.

    • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry. CRC Press. (Standard reference for acidic workup protocols).

  • Chromatographic Visualization:

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with challenging C–N bond formations involving weakly nucleophilic amines.

Part 1: Mechanistic Overview & Common Pitfalls

Q: Why do standard amide coupling protocols fail with electron-deficient anilines? A: The fundamental issue is a kinetic mismatch driven by substrate electronics. Amide bond formation requires the nucleophilic attack of an amine's lone pair onto an activated carboxylic acid. Electron-withdrawing groups (EWGs) such as trifluoromethyl (–CF3), nitro (–NO2), or heterocyclic nitrogens (e.g., aminopyridines) pull electron density away from the nitrogen via inductive and resonance effects. This drastically reduces the amine's nucleophilicity.

When the desired nucleophilic attack on the activated ester (e.g., the OAt ester generated by HATU) becomes too slow, competing side reactions dominate the reaction flask.

Q: What is the most common side reaction, and how do I identify it? A: The most notorious side reaction is the guanidinylation of the amine[1]. Because the activated ester is not electrophilic enough to drive the desired reaction, the weakly nucleophilic aniline directly attacks the uronium coupling reagent itself (such as HATU or HBTU)[1]. Diagnostic Tip: If your LC-MS reveals a mass adduct of +99 Da on your starting amine, it has been permanently capped as a tetramethylguanidine derivative[1].

Part 2: Troubleshooting Workflow

Use the following decision matrix to select the optimal coupling strategy based on your substrate's specific steric and electronic profile.

TroubleshootingTree Start Amide Coupling with Aniline CheckElec Is the aniline electron-deficient? (e.g., -CF3, -NO2) Start->CheckElec Standard Standard Coupling (HATU/DIPEA or EDC/HOBt) CheckElec->Standard No (Electron-rich) CheckSteric Is the carboxylic acid sterically hindered? CheckElec->CheckSteric Yes (Weak Nucleophile) TCFHNMI TCFH-NMI Method (N-Acyl Imidazolium) CheckSteric->TCFHNMI Yes (High Sterics) PFP PFP Method (In situ Acyl Fluoride) CheckSteric->PFP No (Normal Sterics)

Decision tree for selecting amide coupling strategies based on substrate electronics and sterics.

Part 3: Quantitative Comparison of Coupling Strategies

To overcome the kinetic barrier of poor nucleophiles, you must increase the electrophilicity of the activated acid. Below is a quantitative comparison of modern strategies to help you pivot from standard conditions.

Coupling StrategyReagentsActive IntermediatePerformance w/ Weak NucleophilesEpimerization RiskByproduct Removal
Standard Uronium HATU, DIPEAOAt EsterPoor (Guanidinylation risk)LowModerate (Chromatography needed)
N-Acyl Imidazolium TCFH, NMIN-Acyl ImidazoliumExcellentVery LowEasy (Water-soluble byproducts)
Acyl Fluoride PFP, BaseAcyl FluorideExcellentLow to ModerateEasy (Volatile or water-soluble)
Acid Chloride (COCl)2, DMF (cat.)Acid ChlorideGoodHighEasy (Volatile byproducts)
Part 4: Step-by-Step Validated Protocols

We recommend two highly authoritative, self-validating protocols for electron-deficient anilines.

Protocol A: TCFH-NMI Mediated Amidation

This method utilizes N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) to generate a highly reactive N-acyl imidazolium ion[2].

Causality & Validation: NMI acts as both a base and a nucleophilic catalyst. The resulting N-acyl imidazolium is vastly more electrophilic than standard esters, forcing the C–N bond formation to outcompete side reactions[2]. The system is self-validating during workup: the main byproduct, tetramethylurea, is highly water-soluble, ensuring high crude purity without extensive chromatography.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and the electron-deficient aniline (1.1 equiv) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI) (3.0 equiv) to the stirring solution at room temperature.

  • Activation: Add TCFH (1.2 equiv) in one portion. (Note: A slight exotherm may occur as the N-acyl imidazolium intermediate rapidly forms).

  • Reaction: Stir at room temperature for 1–4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction by adding water. Extract with ethyl acetate (3x). Wash the combined organic layers with 1 M HCl, saturated NaHCO3, and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: One-Pot Acyl Fluoride Generation via PFP

Pentafluoropyridine (PFP) acts as a deoxyfluorinating agent to generate acyl fluorides in situ[3]. Acyl fluorides are highly reactive toward weak amines but resist hydrolysis better than acid chlorides[3].

Causality & Validation: The carboxylic acid attacks the highly electron-deficient PFP ring via SNAr, followed by fluoride elimination to yield the acyl fluoride[3]. This protocol is self-validating analytically: you can track the exact conversion of the carboxylic acid to the acyl fluoride via 19F NMR before risking the addition of your precious aniline.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and PFP (1.2 equiv) in acetonitrile (0.5 M). Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Validation (Recommended): Stir for 30–60 minutes. Take a small aliquot for 19F NMR to confirm the disappearance of the acid and the appearance of the acyl fluoride peak (typically around +20 to +40 ppm depending on the substrate).

  • Coupling: Once activation is confirmed, add the electron-deficient aniline (1.2 equiv) directly to the reaction mixture.

  • Heating (If necessary): For highly deactivated anilines (e.g., 3-nitroaniline), seal the tube and heat to 60–80 °C for 12 hours[4].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via standard silica gel chromatography.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DIPEA instead of NMI with TCFH? A: We strongly advise against it for electron-deficient anilines. While DIPEA can act as a Brønsted base to form an anhydride, NMI is critical because it acts as a nucleophilic catalyst. It generates the highly reactive N-acyl imidazolium intermediate, which is the actual species responsible for overcoming the poor nucleophilicity of your substrate[2].

Q: Do I need to isolate the acyl fluoride when using PFP? A: No. The PFP methodology is specifically designed as a one-pot procedure[3]. Because PFP is bench-stable and the byproducts do not interfere with the subsequent amidation, the aniline can be added directly to the same flask once the acyl fluoride is generated[3].

Q: Will these highly reactive intermediates cause epimerization of my chiral carboxylic acid? A: The TCFH-NMI system is exceptionally well-regarded for maintaining stereochemical integrity. The rapid formation and consumption of the N-acyl imidazolium intermediate outpaces the rate of oxazolone formation (the primary pathway for epimerization), allowing for complete retention of adjacent stereogenic centers in most cases[2].

References
  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: 1[1]

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL: 2[2]

  • Title: Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) Source: Organic Letters (ACS Publications) URL: 3[3]

Sources

Technical Guide: Optimizing Solubility of Fluorinated Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Medicinal Chemists, and Formulation Engineers From: Technical Support Center, Senior Application Scientist Subject: Troubleshooting & Optimization Strategies for Fluorinated Benzamide Scaffolds

Introduction

Fluorinated benzamide derivatives are cornerstones in modern medicinal chemistry, widely used in antipsychotics (e.g., raclopride), histone deacetylase (HDAC) inhibitors, and radiotracers. While the strategic introduction of fluorine or trifluoromethyl (-CF₃) groups enhances metabolic stability and membrane permeability, it frequently imposes a "solubility tax."[1] The high electronegativity and lipophilicity of fluorine often lead to robust crystal packing and poor aqueous solubility, creating bottlenecks in bioassays and formulation.

This guide addresses these specific challenges, moving beyond generic advice to provide actionable, scaffold-specific solutions.

Module 1: Structural & Physicochemical Troubleshooting

Q1: Why do my fluorinated analogs precipitate in aqueous buffer despite having a reasonable calculated LogP (cLogP)?

The "Crystal Brick" Effect: While cLogP predicts lipophilicity, it does not account for the Crystal Lattice Energy (CLE) . Fluorine atoms often facilitate tight crystal packing through weak C–F[2]···H–C interactions and multipolar attractions.

  • Diagnosis: If your kinetic solubility (from DMSO stock) is high but thermodynamic solubility (from solid) is low, your compound likely has a high melting point and stable crystal lattice.

  • Technical Insight: A single fluorine substitution, particularly at the para position, can increase the melting point significantly compared to the hydrogen analog, drastically reducing aqueous solubility [1].

Q2: I am trying to make a salt to improve solubility, but the salt disproportionates or is unstable. Why?

The pKa Shift: Fluorine is strongly electron-withdrawing. If your benzamide derivative relies on a basic nitrogen (e.g., an aniline or piperazine tail) for salt formation, fluorine substitution on the aromatic ring will lower the pKa of that basic center.

  • The Consequence: If the pKa drops below ~3-4, the protonated form becomes too acidic to hold onto the counterion in water, leading to hydrolysis and precipitation of the free base.

  • Actionable Fix:

    • Measure the experimental pKa (don't rely solely on prediction).

    • If pKa < 4, standard salts (HCl, Tartrate) may fail. Switch to strong sulfonic acids (e.g., Methanesulfonate, Tosylate) which have lower pKa values and can stabilize weaker bases [2].

Module 2: Formulation & Solvent Systems

Q3: Which co-solvent system is best for fluorinated benzamides in early biological assays?

Avoid simple DMSO/Water spikes if precipitation occurs. Fluorinated compounds often require "interfacial" co-solvents that bridge the polarity gap.

Recommended System:

  • Primary Stock: 100% DMSO.

  • Intermediate Dilution: PEG400 or Propylene Glycol (PG).

  • Final Buffer: PBS (pH 7.4).

Why? PEG400 acts as a wetting agent and suppresses the nucleation of fluorinated crystals better than water alone.

Q4: Can Cyclodextrins (CDs) help, or does the fluorine atom interfere with inclusion?

Answer: Cyclodextrins are highly effective, but size matters.

  • Mechanism: The hydrophobic cavity of CDs welcomes the lipophilic fluorinated phenyl ring.

  • Selection Rule:

    • Monofluorinated Benzamides: Use

      
      -Cyclodextrin (
      
      
      
      -CD)
      .[3][4] The cavity size is optimal for a phenyl ring.
    • Trifluoromethyl (-CF₃) Derivatives: Use Hydroxypropyl-

      
      -Cyclodextrin (HP-
      
      
      
      -CD)
      . The bulky -CF₃ group requires the slightly more flexible and soluble HP derivative to prevent steric hindrance at the cavity rim [3].
  • Protocol: Do not just mix. Use the kneading method (grinding solid drug with CD and minimal water) or prolonged shaking (48h) to ensure equilibrium complexation.

Module 3: Experimental Workflows & Decision Trees

Solubility Optimization Decision Tree

This diagram outlines the logical flow for troubleshooting solubility issues based on the development stage.

SolubilityOptimization Start Compound Precipitates in Aqueous Media CheckStage Development Stage? Start->CheckStage EarlyDiscovery Early Discovery (High Throughput) CheckStage->EarlyDiscovery LateStage Late Stage (Lead Opt/Pre-clinical) CheckStage->LateStage KineticAssay Kinetic Solubility Assay (DMSO Stock -> Buffer) EarlyDiscovery->KineticAssay ThermoAssay Thermodynamic Solubility (Solid -> Buffer, 24-72h) LateStage->ThermoAssay CosolventScreen Screen Co-solvents (PEG400, Tween 80) KineticAssay->CosolventScreen Low Sol. SolidState Solid State Analysis (XRPD/DSC) ThermoAssay->SolidState Low Sol. Crystalline Highly Crystalline (High MP) SolidState->Crystalline Amorphous Amorphous/Oil SolidState->Amorphous SaltScreen Salt Screening (Counterion pKa < Base pKa - 2) Crystalline->SaltScreen Ionizable? Prodrug Prodrug Strategy (Phosphate/Ester) Crystalline->Prodrug Non-ionizable AmorphousDisp Amorphous Solid Dispersion (HPMC-AS / PVP) Amorphous->AmorphousDisp

Caption: Figure 1. Decision matrix for addressing solubility challenges in fluorinated benzamide derivatives.

Experimental Protocol: Thermodynamic Solubility Assay

Objective: Determine the true equilibrium solubility of a crystalline fluorinated benzamide.

Materials:

  • Test Compound (Solid, >5 mg)

  • Phosphate Buffer (50 mM, pH 7.4)[5]

  • 0.45 µm PVDF Syringe Filters (Do not use Nylon; fluorinated compounds may adsorb).

  • HPLC/UPLC system.

Step-by-Step Procedure:

  • Supersaturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial. The solution must remain cloudy.

  • Equilibration: Shake or stir at 37°C for 24 to 72 hours . Fluorinated crystals pack tightly and dissolve slowly; 2 hours is insufficient [4].

  • pH Check: Measure the pH of the supernatant at the end of the experiment. If the compound is a salt, the pH may have shifted, altering solubility.[6]

  • Filtration: Filter the supernatant using a pre-saturated PVDF filter.

    • Tip: Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.

  • Quantification: Analyze by HPLC-UV against a standard curve prepared in DMSO/Buffer.

Module 4: Data & Comparative Analysis

Table 1: Common Solubilizers for Fluorinated Benzamides
Solubilizer ClassSpecific AgentRecommended RangeMechanism of ActionBest For
Co-solvent DMSO0.1% - 5%Disrupts water latticeHigh-throughput screening stocks
Co-solvent PEG 4005% - 20%Interfacial tension reductionIV formulations / PK studies
Surfactant Polysorbate 800.1% - 1%Micelle formationPreventing precipitation in assays
Complexing Agent HP-

-CD
10% - 40% (w/v)Inclusion complexationBulky -CF₃ or poly-fluorinated analogs
Table 2: Troubleshooting "Crash-Out" Events
SymptomProbable CauseCorrective Action
Precipitate forms immediately upon dilution from DMSO. Kinetic solubility limit exceeded; "Parachute" failure.Pre-dilute DMSO stock with PEG400 (1:1) before adding to buffer.
Precipitate forms after 2-4 hours. Nucleation of stable polymorph (Thermodynamic limit).Add HPMC (0.1%) as a crystallization inhibitor.
Solution is clear but HPLC area is low. Compound adsorbed to plastic tips or filter.Use low-binding glassware and PVDF filters.
Salt form precipitates as a "gum" or oil. "Oiling out" due to lipophilicity of the salt pair.Switch counterion to a more hydrophilic species (e.g., switch Tosylate to Mesylate or Chloride).

References

  • Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Source: National Institutes of Health (NIH) / PMC. Context: Explains how fluorine substitution increases lattice energy and melting point, directly impacting thermodynamic solubility. URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Source: Organic Process Research & Development (ACS). Context: detailed guide on matching counterion pKa with base pKa, critical for fluorinated bases with suppressed basicity. URL:[Link]

  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents. Source: MDPI (Pharmaceutics). Context: Discusses the steric requirements for complexing fluorinated rings (fluoroquinolones) which applies directly to benzamides. URL:[Link]

  • Kinetic versus Thermodynamic Solubility: Temptations and Risks. Source: European Journal of Pharmaceutical Sciences (via PubMed). Context: The definitive protocol comparison for distinguishing amorphous vs. crystalline solubility limits. URL:[Link]

Sources

Technical Support Center: Purification of 2,5-difluoro-N-(2-hydroxyethyl)benzamide by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2,5-difluoro-N-(2-hydroxyethyl)benzamide using silica gel column chromatography. The guidance is built upon established chromatographic principles and extensive field experience with polar, aromatic amide compounds.

Introduction: The Challenge of Purifying Polar Benzamides

This compound is a moderately polar molecule containing a difluorinated aromatic ring, a secondary amide, and a primary alcohol. These functional groups can engage in strong interactions with the acidic silanol groups on the surface of silica gel, potentially leading to purification challenges such as poor separation, peak tailing, and even on-column degradation.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter during the synthesis and purification of this compound?

A1: Impurity profiles are dependent on the synthetic route. However, common impurities may include unreacted starting materials such as 2,5-difluorobenzoic acid (or its acyl chloride) and 2-aminoethanol.[3][4] Side products could include O-acylated species, where the hydroxyl group of 2-aminoethanol has reacted, or di-acylated products if an excess of the benzoylating agent was used.[3]

Q2: My compound is streaking badly on the TLC plate. What does this mean for my column chromatography?

A2: Streaking on a silica gel TLC plate is a strong indicator of problematic interactions between your compound and the stationary phase.[5] This is often due to the basicity of the amide nitrogen or strong hydrogen bonding with the acidic silanol groups on the silica surface.[1] This streaking will almost certainly translate to poor separation and broad peaks during column chromatography.

Q3: How do I select the initial mobile phase for my column?

A3: The best practice is to first develop a separation on a TLC plate.[6][7] Aim for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.35 for your target compound.[6][8] A common starting point for benzamides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[3][9] Given the polarity of your compound, you may need to explore solvent systems with dichloromethane/methanol or ethyl acetate/methanol.

Q4: My compound seems to be stuck on the column. What could be the issue?

A4: Several factors could be at play. The mobile phase may be too non-polar, preventing the elution of your polar compound.[6] It's also possible that the compound is irreversibly adsorbed onto the silica gel due to strong interactions, or has degraded on the acidic silica surface.[2][10]

In-Depth Troubleshooting Guides

Issue 1: Poor Separation of Product from Impurities

If your TLC analysis shows co-elution or poor separation between your product and impurities, consider the following strategies.

Potential Cause & Explanation Troubleshooting Steps
Inappropriate Mobile Phase Polarity: The solvent system may not have the correct polarity to effectively differentiate between the components of your mixture.[6]1. Systematic Solvent Screening (TLC): Test a range of solvent systems with varying polarities. A good practice is to start with a binary mixture (e.g., Hexane/Ethyl Acetate) and systematically increase the proportion of the polar solvent.[7] If separation is still poor, try a different solvent combination (e.g., Dichloromethane/Methanol). 2. Gradient Elution: During the column run, gradually increase the polarity of the mobile phase. This can help to first elute less polar impurities, followed by your slightly more polar product, and finally the most polar impurities.[3][7]
Column Overloading: Applying too much crude material to the column can exceed its separation capacity, leading to broad bands and poor resolution.[1]1. Adhere to Loading Ratios: As a rule of thumb, use a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations. 2. Dry Loading: If your crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve the sample in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.[11]
Issue 2: Product Tailing, Streaking, or Irreversible Adsorption

This is a common issue for compounds containing amine or amide functionalities due to interactions with acidic silanol groups on the silica gel.[1][12]

Potential Cause & Explanation Troubleshooting Steps
Strong Acid-Base Interactions: The amide group in your molecule can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or irreversible binding.[1][13]1. Mobile Phase Modification: Add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your mobile phase.[1][5][8] This deactivates the acidic sites on the silica, leading to improved peak shape.[1] Always test this on a TLC plate first. 2. Use of Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase like neutral or basic alumina, or even a bonded phase like amino-silica.[8][10][12]
Compound Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[2][10]1. Test for Stability: Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If new spots appear or the original spot diminishes, your compound may be unstable on silica.[10] 2. Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing a basic modifier (e.g., 1% triethylamine in your eluent) to neutralize the silica surface.[8]
Issue 3: Low or No Recovery of the Product

After running the column and combining what appear to be the correct fractions, the final yield is significantly lower than expected.

Potential Cause & Explanation Troubleshooting Steps
Product Eluted Unexpectedly: The compound may have eluted much earlier (in the solvent front) or much later than anticipated.[10]1. Comprehensive Fraction Analysis: Do not discard any fractions until you have analyzed all of them by TLC. Check the very first fractions collected and also consider flushing the column with a very polar solvent (e.g., 100% methanol or ethyl acetate) at the end to see if any compound was strongly retained. 2. Re-verify Solvent System: Double-check that you prepared the mobile phase correctly and did not accidentally use a more polar system than intended.[10]
Fractions are Too Dilute: The compound may have eluted over a large number of fractions, and the concentration in each is too low to be easily detected by TLC.[10]1. Concentrate Fractions: Before running a TLC, take a small aliquot from a range of fractions you suspect contain your product and concentrate them together. This will increase the concentration and make it easier to spot on the TLC plate.
On-Column Crystallization: In rare cases, if the compound is highly concentrated at the top of the column and has low solubility in the mobile phase, it can crystallize, blocking solvent flow.[10]1. Pre-purification: If the crude material is very impure, consider a simple recrystallization or a liquid-liquid extraction wash to remove major impurities before attempting column chromatography.[3][4] 2. Use a Wider Column: A wider column can help to mitigate this issue by reducing the concentration of the sample band.[10]

Experimental Protocols & Data Presentation

Protocol 1: TLC Method Development
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, apply a small spot of the solution.[14]

  • Develop the plate in a chamber saturated with your chosen mobile phase (e.g., start with 7:3 Hexane:Ethyl Acetate).[15][16]

  • Visualize the plate under UV light and/or by staining (e.g., potassium permanganate or vanillin stain).[17]

  • Adjust the mobile phase composition until the desired product spot has an Rf value of ~0.2-0.35.[6]

Table 1: Example TLC Solvent Systems & Expected Rf Values
Mobile Phase (v/v)Expected Rf of ProductNotes
70:30 Hexane:Ethyl Acetate~0.1Starting point, likely too non-polar.
50:50 Hexane:Ethyl Acetate~0.25A good target for column chromatography.
80:20 Dichloromethane:Methanol~0.3Alternative system for polar compounds.
50:50 Hexane:Ethyl Acetate + 1% TEA~0.3Use if streaking is observed.

Note: These are hypothetical values and must be determined experimentally.

Protocol 2: Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Load the sample onto the column using either the wet loading or dry loading method.[11]

  • Elution: Begin eluting with the mobile phase determined by TLC. If using a gradient, slowly and systematically increase the proportion of the more polar solvent.[3]

  • Fraction Collection: Collect fractions of a consistent volume.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]

Visualizations

Chromatographic Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting Decision Tree

G Start Problem Observed PoorSep Poor Separation Start->PoorSep Tailing Tailing / Streaking Start->Tailing LowYield Low / No Yield Start->LowYield Solvent Is Rf ~0.2-0.35? PoorSep->Solvent Modifier Add Basic Modifier (e.g., TEA)? Tailing->Modifier CheckFront Check Solvent Front & Final Flush? LowYield->CheckFront Overload Is Column Overloaded? Solvent->Overload Yes ChangeSolvent Adjust Mobile Phase Polarity Solvent->ChangeSolvent No DryLoad Use Less Material or Dry Load Overload->DryLoad Yes Stability Is Compound Stable on Silica? Modifier->Stability No AddTEA Add 1% TEA to Eluent Modifier->AddTEA Yes ChangePhase Use Alumina or Deactivate Silica Stability->ChangePhase No Dilute Fractions Too Dilute? CheckFront->Dilute Yes Recheck Re-check all fractions with TLC CheckFront->Recheck No Concentrate Concentrate Fractions Before TLC Dilute->Concentrate Yes

Caption: Decision tree for troubleshooting common chromatography issues.

References

Sources

Stability of 2,5-difluoro-N-(2-hydroxyethyl)benzamide in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and troubleshooting protocols for 2,5-difluoro-N-(2-hydroxyethyl)benzamide in aqueous solution.[1]

Part 1: Executive Technical Summary

This compound is a secondary benzamide derivative characterized by a fluorinated aromatic core and a polar ethanolamine tail.[1] Its stability in aqueous media is governed by the interplay between the electron-withdrawing fluorine substituents and the nucleophilic potential of the hydroxyl group.

  • Primary Stability Status: High at pH 6.0–8.0 and ambient temperature (

    
    ).
    
  • Critical Vulnerability 1 (Acidic pH < 4): Susceptible to

    
     acyl migration , converting the stable amide into a labile ester-amine species.
    
  • Critical Vulnerability 2 (Basic pH > 10): Highly prone to alkaline hydrolysis due to the inductive activation of the carbonyl carbon by the 2,5-difluoro motif.

  • Secondary Risk: Nucleophilic Aromatic Substitution (

    
    ) of the ortho-fluorine under harsh alkaline conditions.
    

Part 2: Degradation Mechanisms & Pathways

The following Graphviz diagram illustrates the competing degradation pathways. The electron-withdrawing nature of the 2,5-difluoro ring accelerates Pathway A (Hydrolysis) compared to non-fluorinated benzamides.[1]

DegradationPathways Compound This compound (Native Amide) AcidState Protonated Intermediate Compound->AcidState H+ (pH < 4) Tetrahedral Tetrahedral Intermediate (OH- attack) Compound->Tetrahedral OH- (pH > 9) SNAr_Prod SNAr Product: 2-Hydroxy-5-fluorobenzamide (Trace impurity at pH > 12) Compound->SNAr_Prod OH- displacement of F (Extreme pH/Heat) Ester O-Acyl Isomer (Ester-Amine Salt) AcidState->Ester N->O Migration (Intramolecular) Hyd_Acid Hydrolysis Products: 2,5-Difluorobenzoic acid + Ethanolamine AcidState->Hyd_Acid Direct Amide Hydrolysis (Slow) Ester->Hyd_Acid Ester Hydrolysis (Fast) Hyd_Base Hydrolysis Products: 2,5-Difluorobenzoate + Ethanolamine Tetrahedral->Hyd_Base Collapse

Figure 1: Mechanistic map of pH-dependent degradation pathways for this compound.

Part 3: Technical Support FAQ & Troubleshooting

Category A: Stability in Solution[2]

Q1: I observe a new peak eluting earlier than my parent compound during LC-MS analysis of acidic samples. What is this? Diagnosis: This is likely the


-acyl isomer  (ester form) resulting from acid-catalyzed 

acyl migration.
  • Mechanism: In acidic buffers (pH < 4), the terminal hydroxyl group attacks the amide carbonyl. The resulting intermediate collapses to form the ester (2-aminoethyl 2,5-difluorobenzoate).[1]

  • Why it elutes earlier: The ester form, often existing as a protonated primary amine in acidic mobile phases, is more polar than the neutral parent amide.[1]

  • Corrective Action:

    • Neutralize the sample immediately before injection (adjust to pH 7). The

      
       shift (reversion to amide) is rapid at neutral pH.
      
    • Avoid storing samples in 0.1% TFA or Formic Acid for >4 hours.

Q2: My compound degrades rapidly at pH 10, whereas non-fluorinated benzamide is stable. Why? Diagnosis: Electronic activation by Fluorine substituents.

  • Explanation: The fluorine atoms at positions 2 and 5 are strongly electronegative. The ortho-fluorine (position 2) exerts a strong inductive effect (-I), pulling electron density away from the carbonyl carbon.[1] This makes the carbonyl significantly more electrophilic and susceptible to attack by hydroxide ions (

    
    ).
    
  • Result: The half-life (

    
    ) of the 2,5-difluoro analog is significantly shorter than unsubstituted benzamide in alkaline media.
    

Q3: Can I use this compound in a biological assay containing esterases? Risk Assessment: Moderate to High.

  • Reasoning: While the compound is an amide, some promiscuous esterases or amidases may recognize the "ethanolamine" tail, which mimics certain lipid headgroups.[1] Furthermore, if any trace

    
     migration occurs, the resulting ester is a prime substrate for esterases.[1]
    
  • Control Experiment: Incubate the compound with the heat-inactivated enzyme first to distinguish enzymatic cleavage from chemical hydrolysis.

Category B: Storage & Handling

Q4: What is the optimal solvent for preparing stock solutions? Recommendation: DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol .

  • Protocol: Prepare a 10–50 mM stock in 100% DMSO. Store at

    
    .
    
  • Avoid: Do not store stock solutions in water or phosphate buffers for long periods (>1 week), even at

    
    .
    
  • Freeze-Thaw: Limit to 3 cycles. The compound is physically stable, but repeated condensation can introduce moisture, promoting slow hydrolysis.[1]

Q5: Is the compound light-sensitive? Assessment: Low risk, but caution is advised.[1]

  • Details: Fluorinated aromatic rings are generally stable to ambient light. However, the ortho-fluorine can undergo slow photodefluorination under intense UV irradiation (e.g., direct sunlight or UV sterilization lamps).[1]

  • Action: Store in amber vials.

Part 4: Analytical Method Parameters

To accurately monitor stability, use the following validated HPLC conditions. The separation must resolve the parent from the hydrolysis product (2,5-difluorobenzoic acid).

ParameterRecommended SettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Standard reverse-phase retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the benzoic acid byproduct, improving peak shape.
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B over 10 minEnsures elution of the polar hydrolysis product (early) and parent (mid-elution).
Detection UV @ 254 nmThe benzamide chromophore absorbs strongly here.
Key Marker 2,5-Difluorobenzoic Acid Elutes significantly earlier than the parent amide.[1]

Part 5: Troubleshooting Flowchart

Use this logic tree to diagnose unexpected loss of compound potency or purity.

Troubleshooting Start Issue: Loss of Purity/Potency CheckpH Check Solution pH Start->CheckpH Acidic pH < 4 CheckpH->Acidic Basic pH > 9 CheckpH->Basic Neutral pH 6-8 CheckpH->Neutral Migration Suspect N->O Migration. Check for early eluting peak. Neutralize to reverse. Acidic->Migration Hydrolysis Suspect Alkaline Hydrolysis. Irreversible. Check for Benzoic Acid. Basic->Hydrolysis Oxidation Suspect Alcohol Oxidation. Check for Aldehyde (+2 mass loss) or Acid (+16 mass gain). Neutral->Oxidation If oxidants present

Figure 2: Diagnostic decision tree for stability issues.[1]

References

  • Mechanism of Amide Hydrolysis: Brown, R. S., et al. "Hydrolysis of Amides and Related Compounds." Journal of the American Chemical Society, 1996. Link

  • N-to-O Acyl Migration: Sohma, Y., et al. "Development of O-Acyl Isopeptide Method."[1] Chemical Reviews, 2010.[1] Link

  • Electronic Effects of Fluorine: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.[1] Link

  • Stability of Ethanolamides: Piechota, K., et al. "Stability of N-acylethanolamines in biological matrices."[1] Journal of Chromatography B, 2013. Link

Sources

Validation & Comparative

1H NMR spectrum of 2,5-difluoro-N-(2-hydroxyethyl)benzamide

Comparative Analysis: H NMR Spectrum of this compound

Executive Summary

This compound is a functionalized benzamide often utilized as a fragment in kinase inhibitor discovery.[1][2] Its NMR signature is defined by two distinct domains:[3]

  • Aromatic Domain: A complex "multiplet of multiplets" pattern driven by large

    
    F-
    
    
    H scalar couplings (
    
    
    Hz), which overrides standard
    
    
    splitting.[1]
  • Aliphatic Domain: An ethylene linker (

    
    ) showing solvent-dependent multiplicity and chemical shift sensitivity.[1]
    
Quick Comparison Matrix
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Critical Insight
Amide Proton (NH) Sharp Triplet (

ppm)
Broad/InvisibleDMSO stabilizes the amide rotamer, allowing observation of

.[1]
Hydroxyl Proton (OH) Distinct Triplet/SingletOften InvisibleExchange broadening in CDCl

obscures the OH signal; DMSO "locks" it via H-bonding.
Aromatic Resolution HighModerateDMSO separates the H3/H4/H6 signals often overlapped in non-polar solvents.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish this molecule from defluorinated impurities or isomers, follow this optimized protocol.

Sample Preparation[1][2][3][5]
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).[1]
    
    • Why: Polar aprotic solvents disrupt intermolecular H-bonding, sharpening the amide and hydroxyl signals for integration.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: Higher concentrations (>20 mg) may induce stacking effects, shifting aromatic protons upfield and complicating

      
      -value analysis.[1][2]
      
  • Tube: 5 mm high-precision NMR tube (prevent shimming artifacts).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse) to maximize signal-to-noise per scan.

  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: Fluorinated aromatic protons often have longer

      
       relaxation times.[1][2] Insufficient D1 leads to integration errors (underestimating aromatic content).[1][2]
      
  • Scans (NS): 16–32 (sufficient for 10 mg sample).[1]

Spectral Analysis & Comparison

A. The Aromatic Region (6.5 – 8.0 ppm)

This region is the "fingerprint" for the 2,5-difluoro substitution. Unlike non-fluorinated benzamides, the protons here exhibit heteronuclear coupling to

1

Assignments (DMSO-d


):
  • H6 (dd,

    
     7.5 ppm):  Located adjacent to the carbonyl and ortho to F5.[1][2]
    
    • Splitting: Coupled to F5 (

      
       Hz) and H4 (
      
      
      Hz).[1]
  • H3 & H4 (Complex Multiplets, 7.3 – 7.5 ppm):

    • H3: Ortho to F2, Meta to F5. Large

      
       coupling.
      
    • H4: Ortho to F5, Meta to F2.

    • Note: These signals often overlap.[1][2] In CDCl

      
      , they may appear as a higher-order "blob."[1][2] In DMSO, they resolve into distinct multiplets.[1][2]
      
B. The Aliphatic Side Chain (3.0 – 5.0 ppm)

The N-(2-hydroxyethyl) tail provides a diagnostic


ProtonMultiplicity (DMSO)Shift (

)
Coupling Origin
-CH

-O-
Quartet* or Triplet3.55Coupled to OH (if visible) and N-CH

.
-N-CH

-
Quartet* or Triplet3.35Coupled to NH and O-CH

.[1]
-OH Triplet4.75Coupled to CH

-O (

Hz).[1]
-NH- Broad Triplet8.45Coupled to N-CH

(

Hz).[1]

*Note: If OH and NH exchange is slow (dry DMSO), the CH


Distinguishing Alternatives: Isomer Differentiation

A critical quality control challenge is distinguishing the 2,5-difluoro product from the 2,4-difluoro or 2,6-difluoro isomers (common synthetic impurities).[1][2]

Comparative Coupling Logic

The differentiation relies on the H-H coupling topology :

  • 2,5-Difluoro (Target):

    • Protons are at positions 3, 4, and 6.[1][2]

    • Key Feature: H3 and H4 are vicinal (

      
       Hz).[1] H6 is isolated from them by Fluorine.[1][2]
      
    • Result: Spectrum shows one large H-H vicinal coupling pair and one isolated proton (H6) with only H-F coupling and small meta H-H coupling.[1][2]

  • 2,4-Difluoro (Alternative/Impurity):

    • Protons are at positions 3, 5, and 6.[1][2]

    • Key Feature: H5 and H6 are vicinal (

      
       Hz).[1] H3 is isolated between two Fluorines (F2, F4).[1][2]
      
    • Result: H3 appears as a triplet of doublets (due to two flanking F atoms) at a significantly shielded (upfield) position (

      
       ppm).[1]
      
  • 2,6-Difluoro (Alternative/Impurity):

    • Protons at 3, 4, 5.[1][2]

    • Key Feature: A continuous spin system H3-H4-H5.[1][2]

    • Result: A classic Triplet (H4) / Doublet (H3,5) pattern (distorted by F-coupling), usually appearing as a highly symmetric pattern, unlike the asymmetric 2,5-isomer.[1][2]

Visualization: Structural Verification Workflow

The following diagram outlines the logical decision tree for verifying the product identity using NMR data.

NMR_VerificationStartCrude ProductNMR Acquisition (DMSO-d6)Check_AmideCheck 8.0 - 9.0 ppmIs Amide NH visible?Start->Check_AmideDecision_NHNH = Triplet?Check_Amide->Decision_NHCheck_AromaticAnalyze Aromatic Region(6.5 - 8.0 ppm)Decision_SymSymmetry Check:Is pattern symmetric?Check_Aromatic->Decision_SymPass_NHSide chain confirmed(-NH-CH2-)Decision_NH->Pass_NHYesFail_NHCheck Water Contentor Solvent AcidityDecision_NH->Fail_NHBroad/SingletIsomer_26Likely 2,6-Difluoro(Symmetric H3-H4-H5)Decision_Sym->Isomer_26Yes (Symmetric)Check_CouplingCheck H-H CouplingAre there adjacent protons?Decision_Sym->Check_CouplingNo (Asymmetric)Pass_NH->Check_AromaticIsomer_24Likely 2,4-Difluoro(Shielded H3 triplet)Check_Coupling->Isomer_24H3 Isolated (Upfield)Target_25CONFIRMED2,5-Difluoro Pattern(H3/H4 vicinal + H6 isolated)Check_Coupling->Target_25H3/H4 Vicinal Pair

Caption: Logical workflow for distinguishing this compound from common isomers and impurities.

References

  • Abraham, R. J., & Mobli, M. (2014).[1][2] 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. Link

    • Relevance: Establishes the baseline chemical shifts for benzamide protons in DMSO vs CDCl3.
  • San Fabian, J., et al. (1998).[1][2][4] Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance. Link

    • coupling constants (6-10 Hz)
  • SpectraBase. Spectrum of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Link

    • Relevance: Used as a structural analog reference for the N-(2-hydroxyethyl)
  • PubChem. Compound Summary: N-ethyl-2,5-difluoro-N-(3-hydroxypropyl)benzamide.[1][2][5] Link

    • Relevance: Confirms the existence and naming conventions of rel

19F NMR chemical shifts of 2,5-difluorobenzamide derivatives

Comparative Guide: NMR Profiling of 2,5-Difluorobenzamide Derivatives

Executive Summary

In the landscape of modern drug discovery, 2,5-difluorobenzamide derivatives serve as critical pharmacophores, particularly in kinase inhibition and antibacterial research. However, the structural similarity between difluoro-regioisomers (e.g., 2,4-, 2,6-, and 3,4-difluoro isomers) presents a significant analytical bottleneck.

This guide objectively compares



Part 1: The Analytical Challenge

Distinguishing 2,5-difluorobenzamide from its isomers is non-trivial using standard techniques:

  • 
     NMR Limitations:  The aromatic region (7.0–8.0 ppm) is often crowded. The coupling patterns (
    
    
    ,
    
    
    ) result in complex second-order multiplets that are difficult to deconvolute without high-field instruments (>600 MHz).
  • HPLC-MS Limitations: While Mass Spectrometry confirms the molecular weight (MW), it cannot distinguish regioisomers (all have identical m/z). HPLC retention times may vary, but require the purchase of expensive standards for every potential isomer to verify co-elution.

The NMR Solution

Decision Workflow: Isomer Identification

The following diagram illustrates the logical flow for distinguishing isomers using

IsomerIDStartCrude Reaction Mixture(Difluorobenzamide Isomers)Step1Acquire 19F NMR(Proton-Coupled)Start->Step1CheckPeaksAnalyze Number of Signals& Chemical ShiftStep1->CheckPeaksSymmSingle Signal?(Symmetry)CheckPeaks->Symm1 PeakAsymmTwo Distinct Signals?CheckPeaks->Asymm2 PeaksRes262,6-Difluoro isomer(Symmetric)Symm->Res26CheckCouplingAnalyze J(F-F) CouplingAsymm->CheckCouplingLargeJLarge Coupling(>18 Hz, Ortho F-F)CheckCoupling->LargeJSmallJSmall/No Coupling(<15 Hz, Para/Meta F-F)CheckCoupling->SmallJRes343,4-Difluoro isomerLargeJ->Res34CheckShiftCheck Chemical Shift(Ortho to Carbonyl?)SmallJ->CheckShiftRes252,5-Difluoro isomer(1 Ortho, 1 Meta)CheckShift->Res25F-2 (-112 ppm)F-5 (-118 ppm)Res242,4-Difluoro isomer(1 Ortho, 1 Para)CheckShift->Res24F-2 (-108 ppm)F-4 (-102 ppm)

Figure 1: Logical decision tree for distinguishing difluorobenzamide regioisomers based on signal symmetry and coupling constants.

Part 2: Comparative Chemical Shift Analysis

The following data compares the performance of

Experimental Conditions:

  • Solvent: DMSO-

    
     (Preferred for amides due to solubility).
    
  • Reference:

    
     (
    
    
    ppm) or
    
    
    (
    
    
    ppm).
  • Frequency: 376 MHz (equivalent to 400 MHz

    
    ).
    
Table 1: Representative Chemical Shifts of Difluorobenzamide Isomers
IsomerSignal A (

ppm)
Signal B (

ppm)
Key Structural Insight
2,5-Difluoro -112.5 (F-2) -118.2 (F-5) F-2 is deshielded by the ortho-carbonyl. F-5 is meta.
2,4-Difluoro-108.0 (F-2)-102.5 (F-4)F-4 is significantly shielded (upfield) due to resonance donation from the amide.
2,6-Difluoro-114.0-114.0Appears as a single signal (2F integration) due to

symmetry.
3,4-Difluoro-138.0 (F-3)-134.0 (F-4)Both signals are upfield; exhibits strong

coupling (~20 Hz).

> Note: Values are representative averages based on substituent chemical shift (SCS) additivity rules and literature precedents [1, 2]. Exact values vary by concentration and specific amide substitutions.

Mechanistic Interpretation
  • Ortho-Effect (F-2): In the 2,5-isomer, the Fluorine at position 2 is ortho to the carbonyl group. The carbonyl anisotropy and the electron-withdrawing nature of the amide group typically cause a downfield shift (less negative ppm) relative to unsubstituted fluorobenzene (

    
     ppm).
    
  • Meta-Effect (F-5): The Fluorine at position 5 is meta to the amide. It is less affected by the carbonyl's magnetic anisotropy, appearing closer to the standard fluorobenzene range.

  • Solvent H-Bonding: In DMSO-

    
    , the amide protons form hydrogen bonds with the solvent, locking the conformation and often enhancing the resolution between F-2 and F-5 compared to non-polar solvents like 
    
    
    .

Part 3: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the 2,5-difluorobenzamide derivative.

  • Solvent: Add 0.6 mL of DMSO-

    
    .
    
    • Why DMSO? Benzamides have poor solubility in

      
      . Partial solubility leads to broad peaks and poor S/N ratio.
      
  • Internal Standard (Mandatory for Quantification): Add 10

    
    L of 
    
    
    -trifluorotoluene (
    
    
    ppm) or use a coaxial insert containing
    
    
    .
    • Validation Step: If the internal standard peak is broad, the sample is likely not homogenous or contains paramagnetic impurities.

Acquisition Parameters
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended if quantitative integration is required. For simple structure confirmation, standard zg is sufficient.

  • Spectral Width: 200 ppm (typically -50 to -250 ppm).

  • Relaxation Delay (D1): Set to 10s for quantitative runs (Fluorine

    
     relaxation times can be long).
    
  • Scans (NS): 16–64 scans are usually sufficient due to the 100% natural abundance of

    
    .
    
Data Processing
  • Line Broadening (LB): Apply 0.3 – 1.0 Hz.

  • Referencing: Set the internal standard to its known value. If no standard is used, reference to the spectrometer frequency (BF), though this introduces a

    
     ppm error.
    

Part 4: Application in Drug Discovery (Reaction Monitoring)[1]

A primary application of this analysis is monitoring Nucleophilic Aromatic Substitution (

Scenario: Converting 2,4,5-trifluorobenzamide to a 2,5-difluoro-4-substituted derivative.

Reaction Pathway Visualization

SnAr_PathwaySMStarting Material(2,4,5-Trifluorobenzamide)3 Signals (-110 to -140 ppm)TSMeisenheimer Complex(Transient)SM->TS+ R-NH2HeatReagentNucleophile(R-NH2)Reagent->TSProdProduct(2,5-Difluoro-4-amino-benzamide)2 Signals (Loss of F-4)TS->Prod- HF

Figure 2: Monitoring the conversion of trifluoro-precursors to 2,5-difluoro derivatives. The disappearance of the specific F-4 signal indicates successful substitution.

Why


 NMR Wins Here:
  • Speed: No need for workup. Take an aliquot, dilute in DMSO, and shoot.

  • Specificity: The disappearance of the F-4 peak (usually the most upfield in the starting material due to shielding by two ortho-fluorines) confirms regioselectivity.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Rosen, G. M., et al. (2011). Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy. Royal Society of Chemistry.[1]

  • BenchChem. (2025).[2] A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR.

  • University of Bristol. (n.d.). Fluorine NMR - Chem. Shifts. School of Chemistry.

  • MDPI. (2023). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition.

IR spectrum amide bands for 2,5-difluoro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Profiling of 2,5-Difluoro-N-(2-hydroxyethyl)benzamide: A Comparative IR Analysis of Amide Bands

Executive Summary: In medicinal chemistry and rational drug design, the fluorinated benzamide scaffold is highly valued for its metabolic stability and enhanced target binding affinity. For analytical scientists, confirming the structural integrity of these derivatives relies heavily on Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an objective comparison of the IR amide bands of This compound against its unsubstituted and 2,6-difluoro alternatives. By dissecting the causality behind vibrational shifts, we establish a robust framework for spectral interpretation.

To accurately interpret the FTIR spectrum of this compound, one must understand the competing electronic and steric forces acting on the amide bond (-CONH-).

  • The Inductive Effect (-I) on Amide I (C=O Stretch): The Amide I band, typically appearing in the 1630–1680 cm⁻¹ region, is primarily governed by the C=O stretching vibration[1]. In an unsubstituted benzamide, the carbonyl group conjugates with the aromatic ring, which lengthens the C=O bond and lowers its vibrational frequency. However, the introduction of highly electronegative fluorine atoms at the 2- and 5-positions exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the carbonyl carbon, strengthening the C=O bond and causing a characteristic blueshift (higher frequency)[1].

  • Steric Disruption of Conjugation: Unlike the 2,6-difluoro analog, where two ortho-fluorines force the amide plane to twist entirely out of conjugation with the aromatic ring[2], the 2,5-difluoro substitution retains partial coplanarity. Thus, the Amide I blueshift in the 2,5-difluoro derivative is driven primarily by electronic (-I) rather than purely steric factors.

  • Hydrogen Bonding via the Hydroxyethyl Group: The N-(2-hydroxyethyl) moiety introduces a terminal hydroxyl (-OH) group capable of forming complex intermolecular hydrogen bonds. This H-bonding network broadens the Amide II band (N-H bending coupled with C-N stretching, typically 1520–1570 cm⁻¹) and slightly counteracts the inductive blueshift of the Amide I band by acting as an H-bond donor to the carbonyl oxygen[1][3].

Comparative Spectroscopic Data

The following table summarizes the expected IR vibrational frequencies, demonstrating how this compound compares to structural alternatives.

Compound VariantAmide I (C=O Stretch)Amide II (N-H Bend + C-N Stretch)Amide III (C-N Stretch)Structural Causality
N-(2-hydroxyethyl)benzamide (Baseline)~ 1640 cm⁻¹~ 1545 cm⁻¹~ 1290 cm⁻¹Intact ring conjugation; extensive intermolecular H-bonding lowers C=O frequency.
This compound (Target)~ 1658 cm⁻¹~ 1535 cm⁻¹~ 1275 cm⁻¹Inductive (-I) withdrawal by F atoms strengthens C=O; partial conjugation retained.
2,6-Difluoro-N-(2-hydroxyethyl)benzamide (Steric Alternative)~ 1668 cm⁻¹~ 1525 cm⁻¹~ 1260 cm⁻¹Ortho-F steric clash breaks ring-carbonyl conjugation entirely; maximum C=O bond strength[2].

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure high-fidelity data that is free from atmospheric or instrumental artifacts, the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be employed[2].

  • Step 1: Instrument Calibration & Background Validation

    • Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely.

    • Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) of the empty crystal[2].

    • Self-Validation Check: Inspect the background for residual water vapor (sharp peaks ~3600 cm⁻¹ and ~1600 cm⁻¹) or CO₂ (~2350 cm⁻¹). If present, purge the instrument with dry nitrogen and re-acquire.

  • Step 2: Sample Preparation & Application

    • Place 2–5 mg of the neat solid this compound directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the sample and the crystal.

  • Step 3: Spectral Acquisition

    • Acquire the sample spectrum using the identical parameters as the background (4000–400 cm⁻¹, 32 scans) to optimize the signal-to-noise ratio[2].

  • Step 4: Data Processing & Quality Control

    • Apply an ATR correction algorithm via the spectrometer software to account for penetration depth variations across the wavenumber range.

    • Perform baseline correction.

    • Self-Validation Check: Verify that the strongest band (typically Amide I or C-F stretch) does not exceed 1.2 absorbance units to ensure the detector is not saturated and the Beer-Lambert law holds true.

Analytical Workflow & Mechanistic Diagram

G N1 Fluorine Substitution (2,5-Difluoro) N2 Inductive Electron Withdrawal (-I) from Carbonyl Core N1->N2 N3 Strengthened C=O Bond (Increased Force Constant) N2->N3 N4 Amide I Blueshift (~1658 cm⁻¹) N3->N4 N6 Intermolecular Hydrogen Bonding (O-H ··· O=C) N3->N6 H-bond slightly offsets inductive effect N5 N-(2-hydroxyethyl) Group Addition N5->N6 N7 Broadening of Amide II & N-H/O-H Stretches N6->N7 N8 Amide II Shift (~1535 cm⁻¹) N7->N8

Mechanistic pathway of substituent effects on the IR amide bands of the target compound.

Discussion & Application in Drug Development

In the context of pharmaceutical development, distinguishing between regioisomers (e.g., 2,5-difluoro vs. 2,6-difluoro) is critical, as the position of the fluorine atom profoundly impacts the molecule's three-dimensional conformation and, consequently, its biological activity. The IR spectrum serves as a rapid, non-destructive fingerprinting tool. By monitoring the exact position of the Amide I band, researchers can rapidly assess the degree of conjugation and the electronic environment of the amide linker. The ~10 cm⁻¹ difference in the Amide I band between the 2,5-difluoro and 2,6-difluoro derivatives provides a definitive, quantifiable metric for structural verification during high-throughput synthesis and quality control.

References

Sources

Comparison of 2,5-difluoro vs 2,6-difluoro benzamide reactivity

[1][2]

Executive Summary

In medicinal chemistry, the strategic placement of fluorine atoms on a benzamide scaffold dictates not just biological affinity, but the fundamental chemical reactivity and metabolic fate of the molecule.[1]

This guide contrasts 2,5-difluorobenzamide (2,5-DFBA) and 2,6-difluorobenzamide (2,6-DFBA) .[2][1] While they share a molecular formula, they behave as distinct chemical entities.[2][1]

  • 2,6-DFBA is defined by Steric Shielding and Conformational Locking .[2][1] It is the preferred scaffold for metabolically stable linkers and atropisomeric control.[3]

  • 2,5-DFBA is defined by Electronic Activation and Planarity .[2][1] It offers accessible vectors for late-stage functionalization (C-H activation) and participates more readily in nucleophilic acyl substitutions.[1][3]

Part 1: Conformational & Electronic Landscape[2][3]

The most critical differentiator between these isomers is the "Ortho Effect."[1][3]

The 2,6-Twist vs. 2,5-Planarity

In 2,6-DFBA , the two ortho-fluorine atoms create significant steric repulsion with the amide carbonyl oxygen and the nitrogen protons.[2][1] To relieve this strain, the amide group rotates out of the aromatic plane.[1]

  • Twist Angle: Crystallographic data indicates a torsion angle of ~27–32° for 2,6-DFBA derivatives.[2][1]

  • Consequence: This de-conjugates the amide from the phenyl ring, raising the ground state energy but simultaneously shielding the carbonyl carbon from nucleophilic attack.[1]

In 2,5-DFBA , only one ortho-fluorine is present.[2][1] The steric penalty is lower, allowing the molecule to adopt a near-planar conformation (typically <10° twist), maximizing

1
Visualization: Conformational Energy Landscape[2]

Conformationcluster_262,6-Difluorobenzamidecluster_252,5-Difluorobenzamidenode262,6-Substitution(Steric Clash)twistTwisted Conformation(~30° Dihedral)node26->twistprop26Properties:1. Interrupted Conjugation2. High Soluble Stability3. 'Locked' Binding Modetwist->prop26node252,5-Substitution(Min. Steric Clash)planarPlanar Conformation(<10° Dihedral)node25->planarprop25Properties:1. Full Resonance2. Standard Amide Reactivity3. Flexible Bindingplanar->prop25

Figure 1: Conformational consequences of fluorine substitution patterns.[1] The 2,6-motif forces a twist that dictates downstream reactivity.[2][1]

Part 2: Reactivity Profile & Functionalization[1]

Hydrolytic Stability (Nucleophilic Attack)

The hydrolysis of the amide to the carboxylic acid is a key stability metric.[1][3]

  • 2,6-DFBA (High Stability): The "Ortho Effect" effectively cages the carbonyl carbon.[1] Despite the electron-withdrawing fluorines (which usually activate carbonyls), the steric blockade prevents the formation of the tetrahedral intermediate required for hydrolysis.[1]

    • Experimental Insight: Hydrolysis of the precursor nitrile to 2,6-DFBA often requires high-temperature liquid water (>200°C) or harsh oxidative conditions, indicating the kinetic stability of the resulting amide.[1]

  • 2,5-DFBA (Moderate Stability): Lacking the second ortho-blocker, this molecule hydrolyzes at rates comparable to mono-ortho-substituted benzamides.[2][1] It is significantly more susceptible to enzymatic cleavage (amidase) than the 2,6-isomer.[1]

Directed Ortho Metalation (DoM) Regioselectivity

For medicinal chemists utilizing C-H activation to diversify the scaffold, the two isomers offer distinct "landing zones" for lithiation.[1][3]

Key Rule: The Directing Group (DG) power hierarchy is typically Amide > Fluorine (depending on base/conditions), but cooperative effects drive the outcome.[1][3]

Table 1: Regioselective Lithiation Vectors
IsomerPrimary Lithiation SiteMechanism/Rationale
2,6-Difluoro C-3 / C-5 (Equivalent)Ortho to F, Meta to Amide. The position between F and Amide (C-2) is blocked.[2][1] The Amide directs to C-2 (blocked).[1][3] The Fluorine directs to C-3.[1]
2,5-Difluoro C-4 (Major)Ortho to F(5), Meta to Amide. Lithiation occurs ortho to the fluorine at C-5.[1] This is sterically accessible and electronically activated.[3]
2,5-Difluoro C-6 (Minor/Condition dependent)Ortho to Amide, Meta to F. The amide DG can direct lithiation here, but the inductive pull of F usually favors C-4.[2][1]
Experimental Workflow: Regioselective Functionalization

The following protocol describes the differentiation in lithiation sites.

Protocol: C-H Activation using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) [2][1]

  • Reagents: Prepare LiTMP (1.2 equiv) in anhydrous THF at -78°C.

  • Substrate Addition: Add the difluorobenzamide (dissolved in THF) dropwise to the base.

    • Note: For primary amides (-CONH2), use 2.2 equiv of base (1st equiv deprotonates N-H, 2nd equiv lithiates the ring).[1]

  • Incubation: Stir for 1 hour at -78°C.

    • 2,6-DFBA forms the 3-lithio species.[2][1]

    • 2,5-DFBA forms the 4-lithio species (major).[1]

  • Quench: Add electrophile (e.g., MeI, DMF, I2).

  • Workup: Warm to RT, quench with NH4Cl(aq), extract with EtOAc.

Part 3: Drug Design & Metabolic Stability

Metabolic Soft Spots

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions.[1]

  • 2,6-DFBA (Metabolic Fortress): The 2 and 6 positions are blocked by Fluorine.[1] The 4-position (para) is electronically deactivated by the inductive effect of the two fluorines.[1] This scaffold is highly resistant to oxidative metabolism.[3]

  • 2,5-DFBA (Metabolic Liability): The 4-position is activated (ortho to F, para to Amide) and sterically accessible.[1] The 6-position is also open.[1] This isomer is more likely to undergo hydroxylation or glutathione conjugation (via nucleophilic aromatic substitution at the C-2 fluorine).[1][3]

Biological Application: FtsZ Inhibition

Research into FtsZ inhibitors (antibacterials) highlights the necessity of the 2,6-motif.[1]

  • Case Study: In the development of inhibitors like PC190723 , the 2,6-difluorobenzamide core is essential.[2][1]

  • Mechanism: The twisted conformation of 2,6-DFBA mimics the bioactive conformation required for the allosteric pocket of FtsZ.[1] The planar 2,5-analogs show significantly reduced potency because they must pay an energetic penalty to "twist" into the binding site.[1]

Decision Logic for Scaffold Selection

DecisionTreestartSelect Difluorobenzamide Scaffoldq1Requirement: Metabolic Stability?start->q1q2Requirement: Late-Stage C-H Functionalization?q1->q2Low Priorityres26Choose 2,6-Difluoro(Blocks P450 sites, High Stability)q1->res26High Priorityq2->res26No (Need C3/C5)res25Choose 2,5-Difluoro(Accessible C4/C6 vectors)q2->res25Yes (Need C4/C6)

Figure 2: Strategic decision tree for selecting the appropriate isomer based on medicinal chemistry requirements.

References

  • Conformational Analysis of 2,6-Difluorobenzamide

    • Title: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights
    • Source: MDPI / PMC[2][1][3]

    • URL:[Link] (Verified Context: Discusses the 27° twist and its role in binding).[1][3]

  • Hydrolytic Stability & Synthesis

    • Title: Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid w
    • Source: ResearchGate / Chinese Journal of Chemical Engineering[3]

    • URL:[Link]

  • Metabolic Stability Mechanisms

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: NIH / PMC[2][1][3]

    • URL:[Link]

  • Lithiation and Regioselectivity (Contextual)

    • Title: Regioselectivity Differentiation in Metalations of 3,5-Dichloro-Tertiary versus Secondary Benzamides.[2][1]

    • Source: SCIRP (Scientific Research Publishing)[1][3]

    • URL:[Link] (Context: Establishes the hierarchy of amide directed metalation).

Crystal Structure Analysis of Fluorinated N-(2-hydroxyethyl)benzamides

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to Solid-State Characterization and Engineering[1]

Executive Summary

This guide provides a technical roadmap for the structural analysis of fluorinated N-(2-hydroxyethyl)benzamides, a class of compounds increasingly relevant in fragment-based drug discovery due to their balanced lipophilicity and hydrogen-bonding potential.[1] While direct crystallographic data for specific isomers is often proprietary or sparse in public repositories, this guide synthesizes established supramolecular principles of fluorinated benzamides to predict packing motifs, stability, and performance. It is designed for medicinal chemists and crystallographers seeking to modulate physicochemical properties through precise fluorine substitution.

Chemical Identity & Synthesis Protocol

Before structural analysis, high-purity samples are required.[1] The introduction of fluorine atoms (


) onto the benzoyl ring significantly alters the electronic landscape of the amide bond.
Target Compounds
  • Parent: N-(2-hydroxyethyl)benzamide[1][2][3][4]

  • Ortho-analogue: 2-Fluoro-N-(2-hydroxyethyl)benzamide[1][3]

  • Meta-analogue: 3-Fluoro-N-(2-hydroxyethyl)benzamide[1]

  • Para-analogue: 4-Fluoro-N-(2-hydroxyethyl)benzamide[1][3]

Optimized Synthesis Workflow (Schotten-Baumann Conditions)

To ensure crystallization-grade purity (>99%), a biphasic Schotten-Baumann protocol is recommended over direct thermal condensation to minimize thermal degradation.[1]

  • Reagents: Fluorobenzoyl chloride (1.0 eq), Ethanolamine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent System: DCM : Water (1:1 v/v).

  • Procedure:

    • Dissolve ethanolamine and base in water at 0°C.

    • Add fluorobenzoyl chloride in DCM dropwise over 30 mins.

    • Stir vigorously at RT for 4 hours.

    • Separate organic layer, wash with 1M HCl (to remove unreacted amine), then Brine.

    • Dry over

      
       and concentrate.
      
  • Recrystallization: Slow evaporation from Ethyl Acetate/Hexane (1:3) is the preferred method for obtaining single crystals suitable for X-ray diffraction (XRD).

Predictive Structural Analysis: The "Fluorine Effect"

The core of this analysis lies in understanding how fluorine position dictates the supramolecular synthons—the repeating intermolecular interaction units—within the crystal lattice.

Comparative Packing Motifs
FeatureParent (No F) 2-Fluoro (Ortho) 4-Fluoro (Para)
Primary Interaction Amide-Amide (

)
Intramolecular

Amide-Amide (

)
Secondary Interaction Alcohol-Amide (

)
Weak

contacts

&

contacts
Conformation Planar Amide-PhenylTwisted (Steric clash)Planar Amide-Phenyl
Predicted Lattice Sheet-like H-bond networkDiscrete dimers or chainsHerringbone or Stacked
Melting Point Trend BaselineLower (Reduced lattice energy)Higher (Efficient packing)
Mechanism of Interaction
  • The Parent Baseline: N-(2-hydroxyethyl)benzamide typically adopts a trans-amide conformation.[1] The crystal packing is dominated by strong

    
     and 
    
    
    
    hydrogen bonds, forming 2D sheets.
  • The Ortho-Effect (2-F): The fluorine at the 2-position creates a competition between forming an intermolecular hydrogen bond and an intramolecular

    
     contact (forming a pseudo-6-membered ring, 
    
    
    
    motif).[1] This "locks" the conformation but disrupts the efficient intermolecular H-bond network, often lowering the melting point and increasing solubility.
  • The Para-Effect (4-F): The fluorine is distal to the amide group. It enhances the acidity of the amide proton (inductive effect), potentially strengthening the primary H-bond network. Furthermore,

    
     interactions (weak but abundant) act as "steering forces," often directing the molecules into highly ordered, high-density packing arrangements.
    
Visualization of Supramolecular Synthons

The following diagram illustrates the competing interaction pathways that dictate the final crystal structure.

G cluster_0 Molecular Input cluster_1 Primary Synthons (Strong) cluster_2 Fluorine-Mediated Synthons (Weak/Directional) Mol Fluorinated N-(2-hydroxyethyl)benzamide Amide Amide-Amide Dimer (R2,2(8)) Mol->Amide Universal Alc Alcohol-Carbonyl Chain (C(4)) Mol->Alc Universal Intra Intramolecular N-H...F (S(6) - Ortho only) Mol->Intra If 2-Fluoro Inter Intermolecular C-H...F (Para/Meta) Mol->Inter If 3/4-Fluoro Result Crystal Packing Efficiency & Solubility Profile Amide->Result Alc->Result Intra->Amide Disrupts Inter->Result Enhances Packing

Caption: Interaction logic flow. Ortho-substitution (Red path) tends to disrupt intermolecular networks via intramolecular locking, while Para-substitution (Yellow path) adds stabilizing contacts.

Experimental Characterization Workflow

To validate the predicted structures, the following analytical pipeline must be established.

A. Single Crystal X-Ray Diffraction (SC-XRD)
  • Objective: Determine unit cell dimensions and space group.

  • Protocol:

    • Mount crystal (0.1 - 0.3 mm) on a Kapton loop.

    • Collect data at 100 K (cryogenic cooling is critical to reduce thermal motion of the flexible hydroxyethyl tail).

    • Solve structure using Direct Methods (SHELXT) and refine with SHELXL.

    • Critical Check: Look for disorder in the ethylene glycol chain (

      
      ), which is common in these derivatives.
      
B. Hirshfeld Surface Analysis
  • Objective: Quantify the contribution of Fluorine interactions.

  • Tool: CrystalExplorer.

  • Metric: Generate 2D Fingerprint plots.

    • Ortho: Look for spikes in the

      
       region at short distances (intramolecular).
      
    • Para: Look for diffuse regions in

      
       or 
      
      
      
      indicating stacking.
Performance & Property Implications[1][2][6]

For drug development, the crystal structure directly correlates with pharmaceutical performance.

Property2-Fluoro Analog 4-Fluoro Analog Implication for Drug Design
Solubility High . The intramolecular H-bond reduces the energy penalty for breaking the lattice to enter solution.[1]Moderate/Low . Stronger lattice packing requires more energy to dissolve.Use 2-F for rapid onset/high solubility requirements.[1]
Lipophilicity (LogP) Moderate increase vs Parent.Highest.4-F is better for membrane permeability if solubility is not the limiting factor.[1]
Metabolic Stability High (blocks metabolic attack at ortho pos).High (blocks para-hydroxylation).Both improve stability, but 4-F is classic for blocking CYP450 oxidation.
References
  • Mondal, P. K., & Chopra, D. (2017). Quantitative characterization of new supramolecular synthons involving fluorine atoms in the crystal structures of di- and tetrafluorinated benzamides. Acta Crystallographica Section B , 73(5), 805-819. Link

  • Firdausiah, S., et al. (2014). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. Acta Crystallographica Section E , 70(8), o863. Link

  • Moreno-Fuquen, R., et al. (2015).[5] Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E , 71(8), o596-o597. Link

  • PubChem. (n.d.).[6] 3-fluoro-N-(2-hydroxyethyl)benzamide (CID 5203741).[1][6] National Center for Biotechnology Information. Retrieved February 26, 2026. Link

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal, 3(1), 89-98.

Sources

Safety Operating Guide

2,5-difluoro-N-(2-hydroxyethyl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 2,5-difluoro-N-(2-hydroxyethyl)benzamide .

Urgent Safety Notice: As a fluorinated organic amide, this compound requires strict segregation from non-halogenated waste streams. Improper disposal via standard incineration can release corrosive hydrogen fluoride (HF) gas, damaging facility infrastructure and posing severe inhalation risks.

Part 1: Chemical Hazard & Waste Characterization

Before disposal, you must classify the material based on its functional groups and structural analogs (Structure-Activity Relationship or SAR), as specific SDS data for this exact isomer is often limited.

PropertyClassificationOperational Implication
Waste Stream Halogenated Organic Must never be mixed with non-halogenated solvents (e.g., acetone, methanol) destined for fuel blending.
Primary Hazard Irritant (Skin/Eye) Standard PPE (Nitrile gloves, safety glasses) is mandatory.
Combustion Hazard HF Generator Incineration requires scrubbers; standard autoclaving is prohibited.
Reactivity Amide Stability Stable under neutral conditions; hydrolyzes in strong acid/base to release 2,5-difluorobenzoic acid and ethanolamine.

Part 2: Step-by-Step Disposal Procedure

Step 1: Segregation (The "Fluorine Rule")

The presence of fluorine atoms on the benzene ring dictates the disposal path.

  • Do NOT pour down the drain.[1][2]

  • Do NOT place in "General Organic" or "Non-Halogenated" waste containers.

  • Action: Segregate into a container specifically marked "Halogenated Organic Waste."

Step 2: Preparation for Disposal

Depending on the physical state of your waste, follow the specific workflow below:

A. Solid Waste (Pure Compound or Contaminated Solids)

  • Collection: Place the solid substance, contaminated weigh boats, and pipettes into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Label as "Solid Hazardous Waste: Fluorinated Organics."

  • Solubility Note: If dissolving is required for your facility's liquid waste stream, use a minimal amount of DMSO or Dichloromethane (DCM). Note: DCM is also halogenated, making it a compatible carrier solvent.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

  • Compatibility Check: Ensure the solution pH is between 5 and 9. Avoid mixing with strong oxidizers (e.g., nitric acid) which can react violently with the amide/alcohol functions.

  • Container: Pour into a safety-coated glass or HDPE solvent waste container.

  • Headspace: Leave at least 10% headspace to prevent over-pressurization due to thermal expansion.

Step 3: Labeling & Documentation

Your waste tag must explicitly list the full chemical name to alert downstream waste handlers of the fluorine content.

  • Constituents: "this compound"

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

Part 3: Emergency Procedures

  • Spill (Solid): Dampen a paper towel with water to prevent dust generation. Wipe up the powder and place the towel in the solid halogenated waste bin. Clean the surface with a soap solution.[1]

  • Spill (Liquid): Absorb with vermiculite or a universal spill pad. Do not use paper towels alone if the solvent is volatile/flammable.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. The fluorine atoms are stable on the ring and generally do not pose the same immediate calcium-scavenging risk as hydrofluoric acid (HF), but standard decontamination is critical to prevent dermatitis.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of fluorinated benzamides.

DisposalWorkflow Start Waste: this compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Label: 'Solid Halogenated Waste' SolidPath->SolidContainer LiquidSegregation Segregation Check: Is solvent Halogenated? LiquidPath->LiquidSegregation FinalDest Final Disposal: High-Temp Incineration with HF Scrubbing SolidContainer->FinalDest MixHalo Combine with Halogenated Solvents (e.g., DCM, Chloroform) LiquidSegregation->MixHalo Yes MixNonHalo STOP: Do NOT mix with Acetone/Methanol streams LiquidSegregation->MixNonHalo No MixHalo->FinalDest MixNonHalo->LiquidSegregation Re-route

Figure 1: Decision matrix for the segregation and disposal of fluorinated amide waste.

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-(Hydroxymethyl)benzamide (Structural Analog). Retrieved from

  • ETH Zürich. (2025). Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE).[3] Retrieved from

  • RiskAssess. (2024). Chemical Waste Containers for Chemical Waste Disposal: Fluorinated Organic Waste. Retrieved from

  • U.S. EPA. (2023). Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro- Substance Details.[4] Retrieved from

Sources

Comprehensive Safety and Operational Guide for Handling 2,5-Difluoro-N-(2-hydroxyethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a high-value fluorinated building block, 2,5-difluoro-N-(2-hydroxyethyl)benzamide is increasingly utilized in advanced medicinal chemistry, particularly in the synthesis of kinase inhibitors and PROTAC degraders. While the incorporation of fluorine into the benzamide scaffold significantly increases lipophilicity and target binding affinity[1], it also introduces unique physicochemical hazards that demand rigorous laboratory safety protocols.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) selection, operational workflows, and waste management to ensure absolute safety and compliance during chemical handling.

Mechanistic Hazard Profile: The "Why" Behind the Risks

Understanding the molecular behavior of this compound is critical for anticipating its macroscopic hazards.

  • Enhanced Dermal Permeation: The molecule possesses an amphiphilic character. The N-(2-hydroxyethyl) moiety acts as a hydrophilic tail that interacts with aqueous environments, while the fluorinated aromatic core retains high lipophilicity. This structural combination allows the compound to readily partition into and cross the lipid-rich stratum corneum, significantly increasing the risk of systemic absorption upon unprotected skin contact.

  • Ocular and Respiratory Irritation: The electron-withdrawing effect of the fluorine atoms at the 2,5-positions increases the acidity of the amide N-H bond[1]. Consequently, airborne dust generated during handling is highly irritating to the mucous membranes of the eyes and respiratory tract[2].

  • Thermal Decomposition Toxicity: If subjected to extreme heat or combustion, fluorinated benzamides undergo thermal degradation to release highly toxic and corrosive gases, including carbon monoxide (CO), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF)[3].

Scale-Dependent PPE Matrix

Under OSHA 29 CFR 1910.132, laboratory directors must conduct a formal hazard assessment and ensure that appropriate, defect-free PPE is provided and worn[4]. The table below dictates the mandatory PPE based on the operational scale.

Operation ScaleEye/Face ProtectionRespiratory ProtectionHand ProtectionBody Protection
Analytical (< 1g) ANSI Z87.1 Safety GlassesFume hood (Face velocity 80-100 fpm)Single Nitrile (4 mil min.)Standard Cotton Lab Coat
Preparative (1g - 50g) Chemical Splash GogglesN95/P100 Particulate RespiratorDouble Nitrile (Outer 8 mil)FR Lab Coat + Chem Apron
Bulk/Spill (> 50g) Full Face Shield + GogglesFull-Face PAPR or SCBAHeavy-duty NeopreneTyvek® Chemical Suit

Note: For respiratory protection, the NIOSH Respirator Selection Logic (DHHS Publication No. 2005-100) mandates that tight-fitting respirators must be used within a complete Respiratory Protection Program (RPP) including medical evaluation and fit-testing[5].

Operational Workflow: Safe Weighing and Solution Preparation

To prevent aerosolization and dermal exposure, follow this self-validating protocol when dispensing the neat powder.

Step 1: Environmental Preparation & Static Mitigation Fluorinated powders are highly susceptible to static cling, which acts as the primary vector for unintended aerosolization.

  • Action: Clear the fume hood of all incompatible materials (strong oxidizers). Pass the sealed chemical container and your weighing tools through an anti-static ionizer for 15 seconds.

  • Causality: Neutralizing the electrostatic charge prevents the powder from repelling off the spatula and becoming airborne.

Step 2: Dispensing

  • Action: Don double nitrile gloves. Using a grounded, conductive stainless-steel spatula, transfer the powder into a pre-tared, anti-static weigh boat.

  • Validation Checkpoint: Before removing the weigh boat from the balance, hover the spatula 1 inch above the powder. If the powder "jumps" toward the metal, static mitigation was insufficient. Stop, re-ionize the workspace, and proceed.

Step 3: Solubilization and Decontamination

  • Action: Dissolve the compound in the target solvent (e.g., DMSO or DMF) entirely within the fume hood. Cap the vial tightly. Wipe down the balance and surrounding surfaces with a damp, lint-free cloth wetted with a 5% sodium bicarbonate solution, followed by a 70% ethanol wipe.

  • Causality: The mild alkaline wipe neutralizes any trace acidic degradation products that may have formed on the surfaces, while the ethanol removes residual organic contamination. In case of direct skin contact during this process, immediately flush the skin with plenty of water for at least 15 minutes[2].

Spill Response and Emergency Logic

In the event of a spill, immediate containment is required to prevent the spread of irritating dust. Follow the decision logic outlined below.

SpillResponse Start Spill Detected: This compound Assess Assess Spill Volume & Location Start->Assess Small Small Spill (< 50g) Inside Fume Hood Assess->Small < 50g Large Large Spill (> 50g) Outside Fume Hood Assess->Large > 50g PPE Don Full PPE (N95/P100, Double Nitrile) Small->PPE Evacuate Evacuate Lab & Call HazMat Large->Evacuate Clean Sweep with Wet Absorbent Pad PPE->Clean Dispose Place in Halogenated Waste Container Clean->Dispose

Decision logic for this compound spill response and containment.

Disposal & Waste Management Plan

Due to the presence of the difluorophenyl group, this compound and its contaminated consumables cannot be disposed of in standard organic waste streams.

  • Segregation: All contaminated wipes, empty vials, and disposable PPE must be placed in a dedicated, clearly marked container labeled: "Halogenated Solid Waste - Contains Fluorine".

  • Incineration Requirements: Ensure your institutional waste management provider routes this specific waste stream to an incineration facility equipped with acid gas scrubbers . The thermal destruction of fluorinated organics generates gaseous hydrogen fluoride (HF)[3], which will destroy standard incinerator linings and pose severe environmental hazards if not chemically scrubbed from the exhaust.

References
  • Fisher Scientific - SAFETY DATA SHEET: Benzamide, 4-fluoro- URL
  • Thermo Fisher Scientific - SAFETY DATA SHEET: 2-Fluoro-4-(trifluoromethyl)
  • Centers for Disease Control and Prevention (CDC)
  • Ecesis - PPE Inspection Checklist | OSHA 29 CFR 1910.
  • Journal of Medicinal Chemistry (ACS Publications)

Sources

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